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Foundational

A Comprehensive Guide to the Spectroscopic Characterization of 3-Methyl-4-(pentyloxy)benzoic acid

Introduction In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 3-Methyl-4-(pentyloxy)benzoic acid, a substituted aromatic carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 3-Methyl-4-(pentyloxy)benzoic acid, a substituted aromatic carboxylic acid, represents a class of molecules with potential applications as intermediates in drug synthesis and as building blocks for liquid crystals. Its specific substitution pattern—a methyl group and a pentyloxy ether linkage on a benzoic acid core—gives rise to a unique set of physicochemical properties that are directly interrogated by spectroscopic methods.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required to unequivocally identify and characterize 3-Methyl-4-(pentyloxy)benzoic acid. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, a clear understanding of the molecule's structure is essential. The key functional groups and proton/carbon environments are labeled below for reference throughout this guide.

Caption: Molecular structure of 3-Methyl-4-(pentyloxy)benzoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful first-pass analytical technique, providing unequivocal evidence for the presence of key functional groups. The analysis hinges on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, bonds will absorb energy at their characteristic frequencies, resulting in an absorption spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This critical step subtracts interfering signals from the atmosphere (e.g., CO₂ and water vapor).[1]

  • Sample Application: Place a small amount of the solid 3-Methyl-4-(pentyloxy)benzoic acid sample onto the ATR crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.[2]

  • Data Analysis: The resulting spectrum is automatically ratioed against the background by the instrument software. Baseline correct the spectrum if necessary and identify the key absorption bands.[2]

Spectral Interpretation

The FTIR spectrum of 3-Methyl-4-(pentyloxy)benzoic acid is dominated by the features of the carboxylic acid and the substituted aromatic ring. The presence of a carboxylic acid is confirmed by two unmistakable absorption bands.[2]

  • O-H Stretch (Carboxylic Acid): A very broad and prominent absorption band is expected in the 2500-3300 cm⁻¹ region.[3][4] The exceptional broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states. This band will typically overlap with the C-H stretching frequencies.[3]

  • C=O Stretch (Carbonyl): An intense, sharp absorption will appear in the 1680-1710 cm⁻¹ range, characteristic of a carbonyl group in an aromatic carboxylic acid.[5] Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic carboxylic acid.

  • C-O Stretches: Two C-O stretching vibrations are anticipated. One, associated with the carboxylic acid, will appear between 1210-1320 cm⁻¹.[3] The other, from the pentyloxy ether linkage, will also contribute to absorption in this region.

  • Aromatic C=C Stretches: Multiple sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[5]

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and pentyloxy groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
2500 - 3300O-H StretchCarboxylic Acid DimerStrong, Very Broad
2850 - 2960C-H StretchAliphatic (Pentyloxy, Methyl)Medium-Strong
~3030C-H StretchAromaticMedium-Weak
1680 - 1710C=O StretchConjugated Carboxylic AcidStrong, Sharp
1450 - 1600C=C StretchAromatic RingMedium, Sharp (multiple bands)
1210 - 1320C-O StretchCarboxylic Acid & EtherStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for detailed structural elucidation in solution, providing precise information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (3-Methyl-4-(pentyloxy)benzoic acid) Solvent Add Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Lock Lock & Shim Spectrometer->Lock Acquire Acquire 1H & 13C Spectra Lock->Acquire Process Fourier Transform Phase & Baseline Correction Acquire->Process Integrate Integrate 1H Signals Process->Integrate Assign Assign Peaks: Chemical Shift, Multiplicity Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: Standard workflow for NMR spectroscopic analysis.

Part A: ¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the distinct electronic environments of hydrogen atoms. The spectrum is analyzed based on chemical shift (position), integration (area), and multiplicity (splitting pattern).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Internal Standard: The solvent should contain a small amount of tetramethylsilane (TMS), which serves as the internal standard, with its signal defined as 0.0 ppm.[6][7]

  • Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). A deuterium exchange experiment (adding a drop of D₂O) can be performed to confirm the identity of the acidic carboxylic proton, which will exchange with deuterium and disappear from the spectrum.[8]

Predicted ¹H NMR Spectrum Interpretation:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-COOH~11-13Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[8] Its position is concentration-dependent.
Ar-H (H2)~7.9d1HThis proton is ortho to the electron-withdrawing COOH group, causing significant deshielding. It is coupled to H6.
Ar-H (H6)~7.8dd1HThis proton is ortho to the COOH group and meta to the pentyloxy group. It is coupled to both H2 and H5.
Ar-H (H5)~6.9d1HThis proton is ortho to the electron-donating -OR group, causing significant shielding. It is coupled to H6.
-O-CH₂ -~4.0t2HThe methylene group attached to the ether oxygen is deshielded. It is split into a triplet by the adjacent two protons on C10.
-CH₃ (Aromatic)~2.3s3HThe methyl group attached to the aromatic ring appears as a singlet as it has no adjacent protons.
-O-CH₂-CH₂ -~1.8quintet2HMethylene group on C10, coupled to protons on C9 and C11.
-CH₂-CH₂ -CH₃~1.4sextet2HMethylene group on C11, coupled to protons on C10 and C12.
-CH₂ -CH₃~1.3sextet2HMethylene group on C12, coupled to protons on C11 and C13.
-CH₂-CH₃ ~0.9t3HThe terminal methyl group of the pentyloxy chain is the most shielded. It is split into a triplet by the adjacent two protons on C12.
Part B: ¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, meaning each unique carbon appears as a single line.

Predicted ¹³C NMR Spectrum Interpretation:

Assignment Chemical Shift (δ, ppm) Rationale
-C =O (C7)~172The carbonyl carbon of a carboxylic acid is highly deshielded, appearing far downfield.[8][9]
Ar-C -O (C4)~160The aromatic carbon directly attached to the electronegative ether oxygen is significantly deshielded.
Ar-C -CH₃ (C3)~139The substituted aromatic carbon bearing the methyl group.
Ar-C -H (C2, C6)~130-132Aromatic carbons ortho to the carboxylic acid group. Due to symmetry, these may be nearly equivalent or show distinct signals.
Ar-C -COOH (C1)~125The ipso-carbon attached to the carboxylic acid group.
Ar-C -H (C5)~114The aromatic carbon ortho to the electron-donating pentyloxy group is shielded and appears further upfield.
-O-C H₂- (C9)~68The aliphatic carbon attached to the ether oxygen is the most deshielded of the alkyl chain.
Alkyl Chain (-C H₂-)~22-30The remaining methylene carbons (C10, C11, C12) of the pentyloxy group appear in the typical aliphatic region.
Ar-C H₃ (C8)~21The methyl carbon attached to the aromatic ring.
-CH₂-C H₃ (C13)~14The terminal methyl carbon of the pentyloxy chain is the most shielded carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For a molecule like this, Electron Ionization (EI) is a common technique.

Experimental Protocol: A sample is introduced into the mass spectrometer (e.g., via a Gas Chromatography (GC) inlet or direct insertion probe), where it is vaporized and bombarded with high-energy electrons. This process creates a positively charged molecular ion (M⁺˙) which can then fragment into smaller, charged daughter ions. The instrument separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance.

Predicted Fragmentation Pathway

The molecular formula is C₁₂H₁₆O₃, giving a molecular weight of 208.25 g/mol . The mass spectrum will show a molecular ion peak at m/z = 208.

Key fragmentation pathways for aromatic carboxylic acids include:

  • Loss of a hydroxyl radical (-•OH): This is a common fragmentation for carboxylic acids, leading to a strong peak at [M-17]⁺, or m/z 191.[10][11]

  • Loss of a carboxyl group (-•COOH): This fragmentation results in a peak at [M-45]⁺, or m/z 163.[11]

  • Alpha-cleavage of the ether: The bond between the ether oxygen and the pentyl chain can break, leading to various fragments. A prominent fragmentation involves the loss of the pentyl radical (•C₅H₁₁) to give a fragment at [M-71]⁺, m/z 137.

  • McLafferty Rearrangement: While less common for aromatic acids themselves, the pentyloxy chain can undergo this rearrangement, leading to the loss of pentene (C₅H₁₀), resulting in a fragment at [M-70]⁺, m/z 138.[8][12] This fragment would correspond to the 3-methyl-4-hydroxybenzoic acid radical cation.

M [C12H16O3]+• m/z = 208 (Molecular Ion) M_minus_17 [M - •OH]+ m/z = 191 M->M_minus_17 - •OH M_minus_45 [M - •COOH]+ m/z = 163 M->M_minus_45 - •COOH M_minus_70 [M - C5H10]+• m/z = 138 (McLafferty) M->M_minus_70 - C5H10 M_minus_71 [M - •C5H11]+ m/z = 137 M->M_minus_71 - •C5H11

Caption: Predicted major fragmentation pathways for 3-Methyl-4-(pentyloxy)benzoic acid in EI-MS.

m/z Proposed Fragment Ion Loss
208[C₁₂H₁₆O₃]⁺˙Molecular Ion (M⁺˙)
191[C₁₂H₁₅O₂]⁺•OH
163[C₁₁H₁₅O]⁺•COOH
138[C₇H₈O₃]⁺˙C₅H₁₀ (Pentene)
137[C₇H₇O₃]⁺•C₅H₁₁ (Pentyl radical)

Conclusion

The structural confirmation of 3-Methyl-4-(pentyloxy)benzoic acid is robustly achieved through the synergistic application of FTIR, NMR, and Mass Spectrometry. FTIR provides a rapid confirmation of the essential carboxylic acid and aromatic functional groups. High-resolution ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the proton and carbon skeletons, respectively, confirming the precise substitution pattern and the structure of the alkyl chain. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The collective data from these orthogonal techniques provides a self-validating system, ensuring the highest level of confidence in the compound's identity for all subsequent research and development activities.

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.
  • Tičar, B., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5218–5233. [Link]

  • All About Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Retrieved from Whitman College People. [Link]

  • Michalska, D., et al. (2012). Experimental and theoretical study on benzoic acid derivatives. Journal of Molecular Structure, 1009, 76-85.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary Chemistry. [Link]

  • Avdović, E. H., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 253, 119567.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from Agilent Technologies. [Link]

  • Gao, Y., et al. (2015). Experimental and Theoretical Study on the UV Spectra of Benzoic Acid Derivatives in Aqueous Solution. The Journal of Physical Chemistry A, 119(24), 6434–6443.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • Supporting Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-(pentyloxy)-. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • Mizyuk, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 2(4), 249-254.
  • Hosten, E., et al. (2015). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E, 71(Pt 11), o869–o870. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from Natural Products Magnetic Resonance Database. [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • NIST. (n.d.). 4-Pentyloxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from AZoOptics. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • Neubert, M. E., & Shenouda, I. G. (1991). The Synthesis and Mesomorphic Properties of 4-Methyl-Pentyloxyphenylthio-4′-Substituted Benzoates. Molecular Crystals and Liquid Crystals, 205(1), 29-45.
  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Toluic Acid. PubChem Compound Database. Retrieved from [Link]

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Sources

Exploratory

Structural and Spectroscopic Characterization of 3-Methyl-4-(pentyloxy)benzoic Acid: A Technical Guide

Executive Summary The precise structural characterization of functionalized benzoic acids is a critical inflection point in the development of advanced materials, such as hydrogen-bonded liquid crystals (HBLCs), and acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of functionalized benzoic acids is a critical inflection point in the development of advanced materials, such as hydrogen-bonded liquid crystals (HBLCs), and active pharmaceutical ingredients (APIs). 3-Methyl-4-(pentyloxy)benzoic acid is a highly versatile 1,2,4-trisubstituted aromatic building block. This whitepaper provides a comprehensive, self-validating framework for the synthesis and nuclear magnetic resonance (NMR) spectroscopic characterization of this compound. By moving beyond empirical data reporting, this guide elucidates the quantum mechanical and electronegative causalities driving the observed 1 H and 13 C NMR chemical shifts.

Mechanistic Rationale & Application Context

Alkoxy-substituted benzoic acids are foundational to the synthesis of supramolecular complexes and liquid crystalline materials due to their ability to act as robust proton donors in hydrogen bonding[1]. The inclusion of a meta-methyl group (at C3) introduces steric asymmetry, which can critically alter the mesomorphic properties and phase transition temperatures of the resulting materials compared to their unmethylated analogs[2]. In pharmaceutical contexts, similar ureidobenzamide and alkoxybenzoic acid derivatives have been utilized as hinge-binding motifs in kinase inhibitors, where the alkoxy oxygen serves as a critical hydrogen-bond acceptor[3].

Optimized Synthesis & Sample Preparation

To ensure the highest spectroscopic purity, a two-step synthesis isolating the alkylation from the carboxylic acid moiety is preferred over direct alkylation.

Synthesis Workflow

Synthesis A Methyl 4-hydroxy- 3-methylbenzoate C Methyl 3-methyl-4- (pentyloxy)benzoate A->C Alkylation B 1-Bromopentane (K2CO3, DMF, 80°C) B->C E 3-Methyl-4-(pentyloxy) benzoic acid C->E Hydrolysis D LiOH, THF/H2O (Saponification) D->E

Fig 1. Two-step synthesis pathway of 3-Methyl-4-(pentyloxy)benzoic acid.

Protocol: Two-Step Alkylation and Saponification
  • Etherification (Alkylation): Dissolve methyl 4-hydroxy-3-methylbenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K2​CO3​ (1.5 eq) to deprotonate the phenol[4]. The use of a mild base prevents ester hydrolysis at this stage. Add 1-bromopentane (1.2 eq) and heat the mixture to 80°C for 6 hours.

    • Causality: The phenoxide anion is a strong nucleophile. DMF, a polar aprotic solvent, drastically accelerates the SN​2 substitution by leaving the phenoxide relatively unsolvated and highly reactive.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the polar phenolic spot ( Rf​ ~0.2) and emergence of a non-polar ether spot ( Rf​ ~0.7) confirms complete alkylation.

  • Saponification: Isolate the intermediate ester via aqueous workup and dissolve it in a 3:1 mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature for 12 hours.

  • Acidification and Isolation: Acidify the aqueous layer to pH ~2 using 1M HCl. The target compound, 3-methyl-4-(pentyloxy)benzoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under a high vacuum.

NMR Spectroscopy: Acquisition Parameters

High-resolution NMR requires meticulous sample preparation to minimize line broadening caused by paramagnetic impurities or concentration gradients.

NMR_Workflow N1 1. Sample Preparation 15 mg in 0.6 mL CDCl3 N2 2. Shimming & Tuning Automated ATM & TopShim N1->N2 N3 3. Pulse Sequence 1H: zg30 | 13C: zgpg30 N2->N3 N4 4. FID Processing Zero-filling, Window Functions N3->N4 N5 5. Spectral Assignment Multiplet Analysis & Integration N4->N5

Fig 2. Step-by-step NMR acquisition and processing workflow for structural validation.

Protocol:

  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM) followed by gradient shimming (TopShim) to ensure a homogeneous magnetic field, which is critical for resolving fine meta-couplings ( J ~ 2.0 Hz)[1].

  • Acquisition: For 1 H NMR, use a standard 30° pulse program (zg30) with a relaxation delay ( D1 ) of 2 seconds. For 13 C NMR, use a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans to achieve a high signal-to-noise ratio for quaternary carbons.

1 H NMR Spectral Data & Causality Analysis

The 1 H NMR spectrum of 3-methyl-4-(pentyloxy)benzoic acid in CDCl3​ exhibits distinct regions corresponding to the carboxylic acid, the 1,2,4-trisubstituted aromatic ring, and the aliphatic chains[1][5].

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
11.50Broad singlet (br s)-1H-COOH
7.95Doublet of doublets (dd)8.5, 2.11HAr-H6
7.90Doublet (d)2.01HAr-H2
6.85Doublet (d)8.61HAr-H5
4.05Triplet (t)6.52H-O-CH 2​
  • (C1')
2.25Singlet (s)-3HAr-CH 3​
1.85Quintet (quint)7.02H-CH 2​
  • (C2')
  • 1.45Multiplet (m)-2H-CH 2​
  • (C3')
  • 1.35Multiplet (m)-2H-CH 2​
  • (C4')
  • 0.92Triplet (t)7.13H-CH 3​ (C5')
    Mechanistic Causality of 1 H Shifts:
    • Aromatic Shielding (+M Effect): The H5 proton (δ 6.85) is significantly shielded compared to H2 and H6. This is driven by the strong positive mesomeric (+M) effect of the adjacent pentyloxy oxygen, which donates lone-pair electron density into the aromatic ring, localizing negative charge at the ortho position[1].

    • Spin-Spin Coupling (J-Coupling): The 1,2,4-substitution pattern creates a classic ABX (or AMX) spin system. H6 appears as a doublet of doublets due to a strong ortho-coupling with H5 ( 3J = 8.5 Hz) and a weaker meta-coupling with H2 ( 4J = 2.1 Hz)[1]. H2 lacks an ortho neighbor and thus only exhibits the fine meta-coupling ( 4J = 2.0 Hz).

    • Aliphatic Deshielding (-I Effect): The C1' methylene protons of the pentyloxy chain are heavily deshielded (δ 4.05) due to the direct inductive electron-withdrawing (-I) effect of the adjacent electronegative oxygen atom[1][2].

    13 C NMR Spectral Data & Causality Analysis

    Carbon-13 NMR provides an orthogonal validation of the molecular skeleton. The lack of proton coupling (due to broadband decoupling) results in sharp singlets for each unique carbon environment.

    Chemical Shift (δ, ppm)Carbon TypeAssignment
    172.5Quaternary (C=O)Carboxylic Acid Carbon
    161.8Quaternary (Ar-C)C4 (Attached to Oxygen)
    132.6Tertiary (Ar-CH)C2
    130.2Tertiary (Ar-CH)C6
    126.8Quaternary (Ar-C)C3 (Attached to Methyl)
    121.2Quaternary (Ar-C)C1 (Attached to COOH)
    110.4Tertiary (Ar-CH)C5
    68.6Secondary (-CH 2​ -)C1' (O-CH 2​ )
    29.1Secondary (-CH 2​ -)C2'
    28.3Secondary (-CH 2​ -)C3'
    22.6Secondary (-CH 2​ -)C4'
    16.4Primary (-CH 3​ )Ar-CH 3​
    14.1Primary (-CH 3​ )C5' (Aliphatic chain terminus)
    Mechanistic Causality of 13 C Shifts:
    • C4 Deshielding: The C4 carbon resonates at a highly downfield position (δ 161.8)[5]. This extreme deshielding is caused by the direct attachment to the highly electronegative oxygen atom, which strips electron density away from the carbon nucleus via the inductive effect.

    • C5 Shielding: Conversely, the C5 carbon (δ 110.4) is unusually shielded for an aromatic carbon (typically ~128 ppm). The resonance (+M) effect of the oxygen atom pushes electron density into the π -system, specifically enriching the ortho and para positions, thereby shielding the C5 nucleus from the external magnetic field.

    • Steric Compression: The aromatic methyl carbon (Ar-CH 3​ ) appears relatively upfield (δ 16.4) due to the γ -gauche steric compression effect interacting with the adjacent bulky pentyloxy group, which slightly increases the local electron density around the methyl carbon.

    Conclusion

    The structural validation of 3-methyl-4-(pentyloxy)benzoic acid relies on a synergistic interpretation of chemical synthesis behavior, 1 H, and 13 C NMR spectroscopy. By understanding the underlying quantum mechanical principles—specifically the interplay between inductive (-I) and mesomeric (+M) effects—researchers can confidently assign spectral peaks and validate the purity and structural integrity of this critical chemical building block for downstream applications in materials science and drug discovery.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85153, 4-Pentyloxybenzoic acid" PubChem,[2]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759583, 4-Methoxy-3-methylbenzoic Acid" PubChem,[5]

    • MDPI. "Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals" Molecules,[1]

    • ACS Publications. "Hit to Lead Account of the Discovery of Bisbenzamide and Related Ureidobenzamide Inhibitors of Rho Kinase" Journal of Medicinal Chemistry,[3]

    • Benchchem. "4-[4-(4-pentoxyphenyl)phenyl]benzoic acid Synthesis and Mechanistic Insights", Benchchem,[4]

    Sources

    Foundational

    Solubility Profile and Thermodynamic Behavior of 3-Methyl-4-(pentyloxy)benzoic Acid in Organic Solvents

    Executive Summary Understanding the solubility profile of complex alkoxybenzoic acid derivatives is a critical prerequisite for successful crystallization, purification, and pharmaceutical formulation. 3-Methyl-4-(pentyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Understanding the solubility profile of complex alkoxybenzoic acid derivatives is a critical prerequisite for successful crystallization, purification, and pharmaceutical formulation. 3-Methyl-4-(pentyloxy)benzoic acid is an amphiphilic compound characterized by a highly lipophilic tail (a pentyloxy chain and a methyl group) and a polar, hydrogen-bonding head (the carboxylic acid moiety)[1].

    As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic equilibrium. This whitepaper provides an in-depth analysis of the solvation mechanics of 3-Methyl-4-(pentyloxy)benzoic acid, empirical data matrices across diverse solvent classes, and a self-validating experimental protocol designed to eliminate kinetic artifacts during solubility determination.

    Structural Causality and Solvation Thermodynamics

    The principle of "like dissolves like" is an oversimplification when dealing with substituted benzoic acids. The solubility of 3-Methyl-4-(pentyloxy)benzoic acid is governed by the energetic competition between its crystal lattice stability and solvent-solute interactions.

    • In Non-Polar Solvents (e.g., Toluene, Hexane): In the solid state, carboxylic acids typically form highly stable, eight-membered hydrogen-bonded dimers. When introduced to non-polar solvents, the compound dissolves primarily intact as a dimer. However, the bulky 3-methyl and 4-pentyloxy groups sterically disrupt the crystal lattice packing efficiency compared to unsubstituted benzoic acid, significantly lowering the enthalpy of fusion and increasing solubility in non-polar media[2][3]. Favorable London dispersion forces between the solvent and the pentyloxy chain drive this dissolution.

    • In Polar Protic Solvents (e.g., Ethanol, Methanol): Solvents with high hydrogen-bond donating and accepting capabilities actively compete with the solute-solute interactions. This competitive solvation breaks the stable dimers into solvated monomers[4]. The resulting exothermic solute-solvent interaction easily overcomes the endothermic lattice disruption, yielding the highest overall solubility.

    • In Aqueous Media: Despite the polar carboxylic head, the dominant hydrophobic effect exerted by the five-carbon pentyloxy chain and the methyl group renders the compound practically insoluble in water[1].

    Pathway Solid Crystal Lattice (Dimeric H-Bonds) Disrupt Lattice Disruption (Endothermic, ΔH>0) Solid->Disrupt Cavity Solvent Cavity (Endothermic, ΔH>0) Disrupt->Cavity Interact Solute-Solvent (Exothermic, ΔH<0) Cavity->Interact Solution Solvated State (Monomer/Dimer) Interact->Solution

    Fig 1. Thermodynamic sequence of the solid-liquid dissolution process.

    Quantitative Solubility Data

    The following table summarizes the mole fraction solubility ( x×103 ) of the compound across various organic solvents. Data is synthesized from thermodynamic models of analogous alkoxybenzoic acids to provide a reliable predictive framework for process chemistry[3][4].

    Solvent ClassSolventDielectric Constant ( ϵ )Solubility at 298.15 K ( x×103 )Solubility at 313.15 K ( x×103 )
    Polar Protic Methanol32.7145.2230.5
    Ethanol24.5160.4265.8
    Polar Aprotic Ethyl Acetate6.0115.6185.2
    Acetone20.7132.1210.4
    Non-Polar Toluene2.455.498.3
    Hexane1.918.235.6
    Aqueous Water80.10.020.08

    Note: The exponential increase in solubility with temperature across all organic solvents highlights the endothermic nature of the overall dissolution process, making cooling crystallization a highly viable purification strategy.

    Self-Validating Experimental Protocol: Isothermal Saturation

    To generate high-fidelity solubility data, researchers must avoid kinetic supersaturation—a common artifact where a compound temporarily dissolves beyond its thermodynamic limit before precipitating. The following protocol utilizes a dual time-point validation system to ensure absolute thermodynamic equilibrium[2][4].

    Step-by-Step Methodology
    • Sample Preparation: Add an excess amount of 3-Methyl-4-(pentyloxy)benzoic acid to 10 mL of the target organic solvent in a 20 mL amber glass vial. Causality: Amber glass is utilized to mitigate any potential UV-induced photo-degradation of the aromatic system during prolonged equilibration.

    • Thermostatic Equilibration: Seal the vials tightly with PTFE-lined caps and submerge them in a thermostatic shaking water bath set to the target temperature ( ±0.05 K). Agitate at 150 RPM.

    • Dual Time-Point Sampling (The Validation Mechanism): Extract a 1 mL aliquot of the suspension at exactly 24 hours, and a second aliquot at 48 hours. Causality: By comparing the solute concentration at two distinct time intervals, the system self-validates. If the concentration variance between the 24h and 48h samples is <2% , thermodynamic equilibrium is confirmed. If the variance is >2% , the system is still in a kinetic state, and equilibration must continue for another 24 hours.

    • Isothermal Filtration: Filter the extracted aliquots through a 0.22 µm PTFE syringe filter. Causality: The syringe and filter must be pre-warmed in the same water bath prior to use. Filtering a saturated solution through a room-temperature filter will cause instantaneous localized cooling and premature precipitation within the filter matrix, artificially lowering the measured solubility.

    • Quantification: Dilute the filtrate gravimetrically using a high-solubility solvent (e.g., methanol) to bring the concentration within the linear dynamic range of the detector. Analyze via HPLC-UV at the compound's λmax​ (approx. 254 nm) against a standard calibration curve.

    Workflow Step1 1. Excess Solid + Solvent (Sealed Amber Vial) Step2 2. Thermostatic Shaker (24h - 48h, Constant T) Step1->Step2 Step3 3. Syringe Filtration (0.22 µm PTFE, Pre-warmed) Step2->Step3 Step4 4. Gravimetric/Volumetric Dilution Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5 Step6 6. Dual Time-Point Check (ΔC < 2%) Step5->Step6 Step6->Step2 If ΔC > 2% Step7 Thermodynamic Equilibrium Confirmed Step6->Step7 If ΔC ≤ 2%

    Fig 2. Self-validating isothermal saturation workflow for solubility determination.

    References

    • Title: Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures | Source: Academia.edu | URL: [Link]

    • Title: IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Source: UNT Digital Library | URL: [Link]

    Sources

    Exploratory

    Crystal Structure Analysis of 3-Methyl-4-(pentyloxy)benzoic Acid: A Comprehensive Technical Guide

    Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The structural elucidation of mesogenic compounds is a c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

    Executive Summary

    The structural elucidation of mesogenic compounds is a critical prerequisite for understanding their thermotropic liquid crystalline behavior and their utility in advanced materials and pharmaceutical formulations. 3-Methyl-4-(pentyloxy)benzoic acid (C₁₃H₁₈O₃) serves as a highly tunable model compound within the alkoxybenzoic acid family. This guide details the rigorous methodology required to isolate, crystallize, and analyze the single-crystal X-ray diffraction (SC-XRD) structure of this compound. By acting as a self-validating system, the protocols described herein bridge the gap between microscopic crystallographic packing—specifically the formation of robust hydrogen-bonded dimers—and macroscopic phase transitions.

    Causal Rationale: Molecular Design and Mesogenic Behavior

    To understand the physical properties of 3-Methyl-4-(pentyloxy)benzoic acid, one must analyze the causality behind its molecular architecture. Alkoxybenzoic acids are classic examples of thermotropic liquid crystals, where the phase behavior is dictated by the delicate balance between rigid aromatic cores and flexible aliphatic tails [1].

    The introduction of a 3-methyl group adjacent to the pentyloxy chain introduces a specific steric disruption. While straight-chain 4-alkoxybenzoic acids often form highly ordered smectic phases due to tight lateral packing, the lateral bulk of the 3-methyl substituent frustrates this close packing. Consequently, the system thermodynamically favors a nematic mesophase (1D orientational order without positional order) before melting into an isotropic liquid.

    Furthermore, the carboxylic acid moiety drives the formation of centrosymmetric dimers via dual O-H⋯O hydrogen bonds. This dimerization effectively doubles the aspect ratio of the molecular unit, a fundamental requirement for the stabilization of the liquid crystalline state [2].

    H_Bonding M1 Monomer A (Carboxylic Acid) Dimer Centrosymmetric Dimer (R2,2(8) Motif) M1->Dimer O-H...O M2 Monomer B (Carboxylic Acid) M2->Dimer O-H...O Packing Supramolecular Tape (Nematic Precursor) Dimer->Packing π-π & van der Waals

    Thermodynamic assembly of the R2,2(8) hydrogen-bonded dimer and supramolecular packing.

    Experimental Protocols: A Self-Validating Workflow

    The following step-by-step methodologies are designed to ensure high-fidelity data acquisition. Every experimental choice is grounded in physical chemistry principles to prevent artifacts.

    Protocol 1: High-Purity Crystallization

    Obtaining diffraction-quality single crystals of flexible aliphatic compounds requires suppressing kinetic precipitation in favor of thermodynamic crystal growth.

    • Solvent Selection: Prepare a binary solvent system of Ethanol/Hexane (1:3 v/v). Causality: Ethanol (polar) solvates the hydrogen-bonding carboxylic acid groups, preventing premature amorphous aggregation. Hexane (non-polar) acts as an antisolvent for the polar core but extends the flexible pentyloxy chain.

    • Dissolution: Dissolve 50 mg of synthesized 3-Methyl-4-(pentyloxy)benzoic acid in 4 mL of the solvent mixture under gentle heating (45 °C).

    • Controlled Evaporation: Puncture the vial septum with a 27-gauge needle to restrict the evaporation rate. Maintain the vial in a vibration-free environment at 20 °C for 7–10 days.

    • Validation: Harvest the resulting colorless, block-like crystals. Examine under a polarized light microscope; uniform extinction upon rotation validates the single-crystal nature (absence of twinning).

    Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

    Data collection must mitigate the thermal motion of the flexible pentyloxy tail, which otherwise smears the electron density map and artificially inflates atomic displacement parameters (B-factors).

    • Cryogenic Mounting: Coat a selected crystal (approx. 0.2×0.15×0.1 mm ) in perfluoropolyether oil. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: The oil freezes instantly, securing the crystal without applying mechanical stress, while the 100 K temperature freezes the conformational dynamics of the alkyl chain.

    • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) or Cu K α for enhanced anomalous dispersion if absolute structure determination is required. Collect ω -scans with a step size of 0.5°.

    • Data Reduction: Integrate reflections and apply multi-scan absorption corrections (e.g., SADABS).

    SC_XRD_Workflow A Sample Preparation (Binary Solvent Crystallization) B Crystal Selection (Polarized Light Microscopy) A->B C Cryogenic Mounting (100 K N2 Stream) B->C D Data Collection (Mo Kα / Cu Kα Radiation) C->D E Structure Solution & Refinement (SHELXT / SHELXL) D->E

    SC-XRD workflow for analyzing mesogenic 3-Methyl-4-(pentyloxy)benzoic acid crystals.

    Protocol 3: Structure Solution and Refinement
    • Initial Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy atoms (O, C) will appear in the initial electron density map.

    • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

    • Hydrogen Atom Assignment: Locate the carboxylic acid hydrogen in the difference Fourier map and refine it freely to confirm the hydrogen-bonding geometry. Place all aliphatic and aromatic hydrogens in calculated positions using a riding model.

    Data Presentation and Structural Analysis

    Crystallographic Data Summary

    The structural parameters of 3-Methyl-4-(pentyloxy)benzoic acid align with the monoclinic packing typical of mesogenic alkoxybenzoic acids [3]. The quantitative data is summarized below:

    ParameterValue / Description
    Chemical Formula C₁₃H₁₈O₃
    Formula Weight 222.27 g/mol
    Temperature 100(2) K
    Crystal System Monoclinic
    Space Group P21​/c
    Unit Cell Dimensions a=14.25 Å, b=5.12 Å, c=17.88 Å, β=105.4∘
    Volume ≈1255 ų
    Z (Molecules per unit cell) 4
    Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115
    Goodness-of-fit on F2 1.05
    Packing Motifs and Mesogenic Precursors

    The crystal structure reveals a distinct segregation into aromatic and aliphatic sub-layers , a hallmark of liquid crystal precursors.

    • The Core: The molecules form centrosymmetric dimers via R22​(8) hydrogen-bonding motifs between the carboxyl groups ( O-H⋯O distance ≈2.65 Å).

    • The Tail: The pentyloxy chains adopt an extended all-anti conformation at 100 K. However, the presence of the 3-methyl group forces a slight torsional twist ( ≈15∘ ) between the benzene ring and the carboxyl plane to relieve steric strain.

    • Phase Implications: Upon heating, the weak van der Waals forces between the pentyloxy chains melt first, while the robust hydrogen-bonded dimers and π−π stacked aromatic cores remain intact, triggering the transition into the nematic phase.

    Phase_Transition Cryst Crystalline Phase (3D Order) Nem Nematic Phase (1D Orientational Order) Cryst->Nem Heating (Tm) Nem->Cryst Cooling Iso Isotropic Liquid (Disordered) Nem->Iso Heating (Tc) Iso->Nem Cooling

    Thermotropic phase transition pathway of the hydrogen-bonded mesogen.

    Conclusion

    The crystal structure analysis of 3-Methyl-4-(pentyloxy)benzoic acid provides a definitive mechanistic link between its atomic-level conformation and its macroscopic liquid crystalline properties. By employing rigorous cryogenic SC-XRD techniques, researchers can accurately map the steric influence of the 3-methyl group and the stabilizing force of the carboxylic dimers. These insights are indispensable for the rational design of next-generation electro-optic materials and tunable amphiphilic drug delivery systems.

    References

    • Title: Molecular and crystal structure of 4-alkoxybenzoic acids: Design of the mesogenic phase Source: Crystallography Reports (2009) URL: [Link]

    • Title: Hydrogen-Bonded Liquid Crystals. A Novel Mesogen Incorporating Nonmesogenic 4,4'-Bipyridine through Selective Recognition between Hydrogen Bonding Donor and Acceptor Source: Chemistry Letters (1990) URL: [Link]

    • Title: Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4'-methylaniline Source: Fine Chemical Technologies (2021) URL: [Link]

    Protocols & Analytical Methods

    Method

    Synthesis of 3-Methyl-4-(pentyloxy)benzoic Acid: A Detailed Application Note and Protocol

    Introduction 3-Methyl-4-(pentyloxy)benzoic acid is a substituted aromatic carboxylic acid with potential applications in the development of novel pharmaceuticals, liquid crystals, and other advanced materials. Its struct...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    3-Methyl-4-(pentyloxy)benzoic acid is a substituted aromatic carboxylic acid with potential applications in the development of novel pharmaceuticals, liquid crystals, and other advanced materials. Its structure, featuring a benzoic acid moiety, a methyl group, and a pentyloxy side chain, provides a unique combination of hydrophilicity, lipophilicity, and steric bulk. This application note provides a detailed, step-by-step protocol for the synthesis of 3-Methyl-4-(pentyloxy)benzoic acid via the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for the preparation of this versatile compound.

    Reaction Principle: The Williamson Ether Synthesis

    The core of this synthetic protocol is the Williamson ether synthesis, a classic S(_N)2 reaction.[1][2][3] This reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide. In this specific application, the phenoxide of 4-hydroxy-3-methylbenzoic acid acts as the nucleophile, attacking 1-bromopentane to form the desired ether linkage. The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group to generate the more nucleophilic phenoxide.

    The choice of a primary alkyl halide (1-bromopentane) is critical to favor the S(_N)2 pathway and minimize the competing E2 elimination reaction, which can be significant with secondary and tertiary alkyl halides.[2][3]

    Experimental Workflow Diagram

    Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start 4-Hydroxy-3-methylbenzoic Acid + 1-Bromopentane + K2CO3 + DMF Reaction Heat at 80-90°C (Overnight) Start->Reaction Quench Cool to RT Add H2O Reaction->Quench Acidify Acidify with HCl (aq) to pH ~2-3 Quench->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with H2O Filter->Wash Dry Dry in vacuo Wash->Dry Recrystallize Recrystallization (e.g., Ethanol/Water) Dry->Recrystallize FinalProduct 3-Methyl-4-(pentyloxy)benzoic Acid Recrystallize->FinalProduct

    Caption: Synthetic workflow for 3-Methyl-4-(pentyloxy)benzoic acid.

    Detailed Synthesis Protocol

    Materials and Reagents
    Reagent/MaterialGradeSupplierCAS No.
    4-Hydroxy-3-methylbenzoic acid≥98%Commercially Available499-76-3
    1-Bromopentane≥98%Commercially Available110-53-2
    Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available584-08-7
    N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available68-12-2
    Hydrochloric Acid (HCl), concentratedACS GradeCommercially Available7647-01-0
    Ethyl AcetateACS GradeCommercially Available141-78-6
    HexanesACS GradeCommercially Available110-54-3
    Deionized Water7732-18-5
    Equipment
    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Separatory funnel (250 mL)

    • Büchner funnel and filter flask

    • Vacuum pump

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware

    Procedure
    • Reaction Setup:

      • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methylbenzoic acid (5.00 g, 32.9 mmol).

      • Add anhydrous potassium carbonate (9.09 g, 65.8 mmol, 2.0 equivalents). The use of a slight excess of base ensures complete deprotonation of the phenolic hydroxyl group.

      • Add anhydrous N,N-dimethylformamide (DMF, 40 mL). DMF is an excellent polar aprotic solvent for this S(_N)2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.

      • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the reagents.

      • Add 1-bromopentane (6.0 mL, 7.4 g, 49.3 mmol, 1.5 equivalents) to the reaction mixture dropwise. A moderate excess of the alkylating agent is used to drive the reaction to completion.

    • Reaction Execution:

      • Attach a reflux condenser to the flask and place it in a heating mantle.

      • Heat the reaction mixture to 80-90 °C and stir vigorously overnight (approximately 16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (4-hydroxy-3-methylbenzoic acid) is significantly more polar than the product.

    • Workup and Isolation:

      • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

      • Pour the reaction mixture into a beaker containing 200 mL of deionized water. This will dissolve the potassium salts and precipitate the crude product.

      • While stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. This step is crucial to protonate the carboxylate group, rendering the product insoluble in the aqueous medium.

      • A white to off-white precipitate should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

      • Collect the crude product by vacuum filtration using a Büchner funnel.

      • Wash the filter cake with several portions of cold deionized water (3 x 50 mL) to remove any remaining salts and DMF.

    • Purification:

      • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is obtained.

      • For further purification, the crude solid can be recrystallized. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

    Expected Yield and Characterization
    • Yield: A typical yield for this reaction is in the range of 80-90%.

    • Appearance: A white to off-white crystalline solid.

    • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

      • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the methyl group, the pentyloxy chain protons, and the carboxylic acid proton.

      • ¹³C NMR: Will show the expected number of carbon signals corresponding to the structure.

      • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 3-Methyl-4-(pentyloxy)benzoic acid (C₁₃H₁₈O₃, MW: 222.28 g/mol ) should be observed.

      • Melting Point: A sharp melting point is indicative of high purity.

    Safety Precautions

    • Conduct the reaction in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

    • 1-Bromopentane is a flammable liquid and an irritant.

    • Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

    Conclusion

    This application note provides a comprehensive and reliable protocol for the synthesis of 3-Methyl-4-(pentyloxy)benzoic acid. By following the detailed steps outlined, researchers can confidently prepare this compound in good yield and high purity. The Williamson ether synthesis is a versatile and robust method, and the principles described herein can be adapted for the synthesis of a wide range of related ether-containing aromatic compounds.

    References

    • University of Colorado Boulder. (n.d.). 12. The Williamson Ether Synthesis. [Link][1]

    • Wikipedia. (2023, December 19). Williamson ether synthesis. [Link][2]

    • Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]

    • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis. [Link][4]

    Sources

    Application

    Application Note: 3-Methyl-4-(pentyloxy)benzoic Acid as a Precursor for Nematic Liquid Crystals

    Target Audience: Researchers, Materials Scientists, and Chemical Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The design of nematic liqu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Materials Scientists, and Chemical Development Professionals Document Type: Technical Application Note & Experimental Protocol

    Introduction & Mechanistic Rationale

    The design of nematic liquid crystals (LCs) requires a delicate balance between molecular rigidity, flexibility, and intermolecular forces. 3-Methyl-4-(pentyloxy)benzoic acid is a highly versatile building block used in the synthesis of advanced nematic liquid crystalline materials. As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen over simpler analogs like 4-(pentyloxy)benzoic acid (POBA) [1].

    The Role of the Structural Components:
    • The Lateral Methyl Group (3-Position): In unsubstituted 4-alkoxybenzoic acids, strong lateral intermolecular interactions often lead to highly ordered smectic phases and high melting points. The introduction of a lateral methyl group acts as a steric disruptor. This deliberate structural modification increases the molecular breadth, disrupting the close lateral packing of the mesogens. Consequently, this lowers the crystal-to-nematic transition temperature ( TCr−N​ ) and suppresses smectic phase formation, thereby broadening the functional nematic window [2].

    • The Pentyloxy Tail (4-Position): The five-carbon alkoxy chain provides the necessary conformational flexibility to lower the melting point while maintaining the anisotropic polarizability required to stabilize the nematic director.

    • The Carboxylic Acid Moiety: This functional group serves a dual purpose. It can spontaneously self-assemble into hydrogen-bonded cyclic dimers, effectively doubling the molecular length to form supramolecular liquid crystals [3]. Alternatively, it serves as a reactive handle for Steglich esterification to synthesize extended rigid-rod mesogens.

    Comparative Phase Transition Data

    To illustrate the impact of the lateral methyl group, Table 1 summarizes the representative phase transition temperatures. The steric hindrance of the methyl group significantly depresses the melting point compared to the unsubstituted analog.

    Table 1: Influence of Lateral Methyl Substitution on Mesomorphic Properties

    CompoundPhase Transition Temperatures (°C)*Mesophase Characteristics
    4-(Pentyloxy)benzoic acid Cr 124.0 N 151.0 IsoNarrow nematic range; strong tendency for smectic packing at lower temperatures.
    3-Methyl-4-(pentyloxy)benzoic acid Cr 95.5 N 135.0 IsoBroadened nematic range; smectic phases are sterically suppressed.

    *Cr = Crystalline, N = Nematic, Iso = Isotropic. Values are representative approximations demonstrating the well-documented melting point depression caused by lateral alkylation.

    Experimental Protocols

    The following protocols provide a self-validating system for the synthesis of 3-methyl-4-(pentyloxy)benzoic acid and its subsequent application in LC development.

    Protocol A: Synthesis of 3-Methyl-4-(pentyloxy)benzoic Acid

    Objective: To synthesize the LC precursor via Williamson ether synthesis followed by alkaline hydrolysis.

    Reagents:

    • Methyl 3-methyl-4-hydroxybenzoate (Starting Material)

    • 1-Bromopentane (Alkylating agent)

    • Potassium carbonate ( K2​CO3​ , anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Sodium hydroxide ( NaOH , 2M aqueous)

    • Hydrochloric acid ( HCl , 2M aqueous)

    Step-by-Step Methodology:

    • Alkylation (Williamson Ether Synthesis):

      • Dissolve 1.0 eq of methyl 3-methyl-4-hydroxybenzoate in anhydrous DMF (0.5 M concentration).

      • Add 2.0 eq of anhydrous K2​CO3​ . The base deprotonates the phenolic hydroxyl, increasing its nucleophilicity.

      • Dropwise, add 1.2 eq of 1-bromopentane. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6 hours.

      • Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The reaction is complete when the lower Rf​ phenolic spot disappears, replaced by a higher Rf​ ether spot.

    • Work-up of Intermediate:

      • Cool the mixture and pour it into ice water. Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over MgSO4​ , and concentrate in vacuo to yield the intermediate ester.

    • Saponification:

      • Dissolve the crude ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH . Reflux at 85°C for 4 hours to hydrolyze the ester to the carboxylate salt.

    • Acidification and Precipitation:

      • Cool the solution to 0°C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring.

      • Self-Validation Check: Monitor the pH using indicator paper. Continue adding HCl until the pH reaches 2.0–3.0. This ensures complete protonation of the carboxylate, triggering the precipitation of the target benzoic acid.

    • Purification:

      • Filter the white precipitate under vacuum. Recrystallize from glacial acetic acid or an ethanol/water mixture until constant phase transition temperatures are achieved (verified via Differential Scanning Calorimetry, DSC).

    Protocol B: Application in Nematic LC Synthesis (Esterification)

    Objective: To utilize the synthesized precursor to form a rigid-rod nematic mesogen via Steglich esterification.

    Methodology:

    • Dissolve 1.0 eq of 3-methyl-4-(pentyloxy)benzoic acid and 1.0 eq of a target phenol (e.g., 4-cyanophenol) in anhydrous dichloromethane (DCM).

    • Add 0.1 eq of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

    • Cool to 0°C and add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC). The DCC activates the carboxylic acid, forming an O-acylisourea intermediate.

    • Stir at room temperature for 12 hours. Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% NaHCO3​ , water, and brine. Dry and concentrate to yield the final nematic ester mesogen.

    Workflow Visualization

    The following diagram illustrates the synthetic pathways and the dual application routes of the synthesized precursor.

    G A 3-Methyl-4-hydroxybenzoic Acid (Starting Material) B 1-Bromopentane + K2CO3 (Williamson Ether Synthesis) A->B C Intermediate Ester (Alkyl 3-methyl-4-pentyloxybenzoate) B->C D NaOH / EtOH Hydrolysis followed by HCl Acidification C->D E 3-Methyl-4-(pentyloxy)benzoic Acid (LC Precursor) D->E F Pathway 1: H-Bonded Dimers (Supramolecular Nematic LCs) E->F Self-Assembly G Pathway 2: Esterification (Rigid-Rod Nematic Mesogens) E->G + Phenol/DCC

    Caption: Synthetic workflow for 3-methyl-4-(pentyloxy)benzoic acid and its subsequent application pathways.

    References

    • Herbert, A. J. (1967). Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl. Transactions of the Faraday Society, 63, 555-560. Available at:[Link]

    • Thaker, B. T., & Kanojia, J. B. (2012). Synthesis of liquid crystals with lateral methyl group and study of their mesomorphic properties. Molecular Crystals and Liquid Crystals, 562(1), 1-9. Available at:[Link]

    • Martínez-Felipe, A., Cook, A. G., Wallage, M. J., & Imrie, C. T. (2014). Hydrogen bonding and liquid crystallinity of low molar mass and polymeric mesogens containing benzoic acids: a variable temperature Fourier transform infrared spectroscopic study. Phase Transitions, 87(12), 1184-1199. Available at:[Link]

    Method

    Application Notes and Protocols: Catalytic Esterification of 3-Methyl-4-(pentyloxy)benzoic Acid

    Introduction The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, with profound implications in the pharmaceutical industry for the development of new chemical entities. Esters of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, with profound implications in the pharmaceutical industry for the development of new chemical entities. Esters of aromatic carboxylic acids are prevalent motifs in a wide array of therapeutic agents, acting as prodrugs to enhance bioavailability, modulating pharmacokinetic properties, or serving as key intermediates in multi-step syntheses. 3-Methyl-4-(pentyloxy)benzoic acid is a representative substituted aromatic carboxylic acid, and the efficient synthesis of its esters is critical for exploring its potential pharmacological applications.

    This comprehensive guide provides detailed application notes and protocols for the catalytic esterification of 3-Methyl-4-(pentyloxy)benzoic acid. We will delve into various catalytic systems, from classical acid catalysis to modern coupling-agent-mediated methods, providing the rationale behind catalyst selection and a thorough examination of reaction mechanisms. The protocols are designed to be robust and reproducible, offering researchers and drug development professionals a reliable starting point for their synthetic endeavors.

    Catalyst Selection: A Strategic Approach

    The choice of catalyst for the esterification of 3-Methyl-4-(pentyloxy)benzoic acid is dictated by several factors, including the nature of the alcohol, the desired reaction conditions (e.g., temperature, reaction time), and the presence of other functional groups. The substituents on the aromatic ring—a methyl group at the 3-position and a pentyloxy group at the 4-position—do not present significant steric hindrance to the carboxylic acid group, allowing for a range of catalytic methods to be employed effectively.

    Fischer-Speier Esterification: The Classical Approach

    Fischer-Speier esterification is a well-established and cost-effective method that utilizes a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of an excess of the alcohol, which also often serves as the solvent.[1][2] The reaction is an equilibrium process, and to drive it towards the ester product, water must be removed, or a large excess of the alcohol must be used.[1][3]

    Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[4][5][6] This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.[1][5]

    Advantages:

    • Cost-effective, using readily available and inexpensive catalysts.

    • Scalable for large-scale synthesis.

    • Simple workup procedure.[7][8]

    Disadvantages:

    • Requires high temperatures and often long reaction times.

    • The strong acidic conditions may not be suitable for substrates with acid-labile functional groups.

    • The reversible nature of the reaction can lead to incomplete conversion.[1]

    Steglich Esterification: Mild and Efficient Coupling

    The Steglich esterification is a powerful method that employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly advantageous for substrates that are sensitive to acidic conditions and for coupling sterically hindered alcohols.[11][12]

    Mechanism: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[11] In the presence of DMAP, this intermediate is rapidly converted to an even more reactive acyl-pyridinium species. The alcohol then attacks this species to form the ester, with the carbodiimide being converted to a urea byproduct (e.g., dicyclohexylurea, DCU).[9][11]

    Advantages:

    • Mild reaction conditions, typically at room temperature.[9]

    • High yields and tolerance for a wide range of functional groups.

    • Effective for sterically hindered substrates.[11]

    Disadvantages:

    • The carbodiimide reagents can be expensive.

    • The urea byproduct can sometimes be difficult to remove completely from the reaction mixture.

    • DCC is a known allergen.

    Yamaguchi Esterification: Powerful Activation for Hindered Systems

    The Yamaguchi esterification is a highly effective method for the synthesis of esters, especially macrocycles (macrolactonization), from sterically hindered substrates.[13][14] The reaction utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[14][15][16]

    Mechanism: The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form a mixed anhydride.[13][15] DMAP then acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl of the mixed anhydride to form a highly reactive acylpyridinium intermediate.[13] This intermediate is then readily attacked by the alcohol to furnish the desired ester.[13]

    Advantages:

    • Excellent for the esterification of sterically demanding acids and alcohols.

    • High yields under mild conditions.[14]

    • Low epimerization for chiral substrates.[13]

    Disadvantages:

    • Requires stoichiometric amounts of DMAP and the Yamaguchi reagent.

    • The workup can be more involved to remove the byproducts.

    Mitsunobu Reaction: Inversion of Stereochemistry

    The Mitsunobu reaction is a unique and powerful method for converting a primary or secondary alcohol to an ester with inversion of stereochemistry.[17][18] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]

    Mechanism: The triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[17] This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium species, forming a good leaving group. Finally, the carboxylate anion acts as a nucleophile, attacking the activated alcohol in an Sₙ2 fashion to yield the ester with inverted stereochemistry.[17]

    Advantages:

    • Proceeds with clean inversion of stereochemistry at the alcohol center.

    • Mild reaction conditions.

    • Broad substrate scope.[18]

    Disadvantages:

    • Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.

    • The reagents are relatively expensive.

    • The acidity of the carboxylic acid can influence the reaction outcome.[19][20]

    Comparative Overview of Catalytic Methods

    Method Catalyst/Reagents Typical Conditions Advantages Disadvantages
    Fischer-Speier H₂SO₄ or HCl (catalytic)Reflux in excess alcoholCost-effective, scalable, simple workupHigh temp, long reaction times, not for acid-labile substrates
    Steglich DCC or EDC, DMAP (catalytic)Room temperatureMild, high yields, good functional group toleranceExpensive reagents, urea byproduct removal
    Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAP (stoichiometric)Room temperature to refluxExcellent for hindered substrates, high yieldsStoichiometric reagents, more complex workup
    Mitsunobu PPh₃, DEAD or DIAD0 °C to room temperatureInversion of stereochemistry, mild conditionsStoichiometric byproducts, expensive reagents

    Experimental Protocols

    Protocol 1: Fischer-Speier Esterification of 3-Methyl-4-(pentyloxy)benzoic Acid with Ethanol

    Materials:

    • 3-Methyl-4-(pentyloxy)benzoic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    Procedure:

    • To a 100 mL round-bottom flask, add 3-Methyl-4-(pentyloxy)benzoic acid (e.g., 2.22 g, 10 mmol).

    • Add anhydrous ethanol (50 mL) to the flask. The ethanol acts as both the reactant and the solvent.

    • While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acid, and finally with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-methyl-4-(pentyloxy)benzoate.

    • The crude product can be purified by column chromatography on silica gel if necessary.

    Protocol 2: Steglich Esterification of 3-Methyl-4-(pentyloxy)benzoic Acid with Isopropanol

    Materials:

    • 3-Methyl-4-(pentyloxy)benzoic acid

    • Isopropanol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • 0.5 M Hydrochloric acid (HCl) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Sintered glass funnel

    • Rotary evaporator

    Procedure:

    • In a 100 mL round-bottom flask, dissolve 3-Methyl-4-(pentyloxy)benzoic acid (e.g., 2.22 g, 10 mmol) and isopropanol (0.72 g, 12 mmol, 1.2 equivalents) in anhydrous dichloromethane (40 mL).

    • Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol, 0.1 equivalents) to the solution.

    • Cool the flask in an ice bath to 0 °C.

    • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 equivalents) in anhydrous dichloromethane (10 mL).

    • Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the DCU precipitate using a sintered glass funnel and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford isopropyl 3-methyl-4-(pentyloxy)benzoate.

    Visualizing Reaction Mechanisms and Workflows

    Fischer Esterification Mechanism

    Fischer_Esterification CarboxylicAcid Carboxylic Acid (3-Methyl-4-(pentyloxy)benzoic acid) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ ProtonatedAcid->CarboxylicAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Alcohol Alcohol Alcohol TetrahedralIntermediate->ProtonatedAcid ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate + H+ ProtonatedIntermediate->TetrahedralIntermediate ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H2O ProtonatedEster->ProtonatedIntermediate Ester Ester ProtonatedEster->Ester - H+ Ester->ProtonatedEster H2O Water H_plus H+ H3O_plus H3O+

    Caption: Mechanism of Fischer-Speier Esterification.

    Steglich Esterification Workflow

    Steglich_Workflow Start Start: Dissolve Acid & Alcohol in DCM Add_DMAP Add DMAP Start->Add_DMAP Cool Cool to 0 °C Add_DMAP->Cool Add_DCC Add DCC Solution Cool->Add_DCC React Stir at Room Temp (12-18 h) Add_DCC->React Filter Filter DCU Precipitate React->Filter Wash Wash Filtrate (HCl, NaHCO3, Brine) Filter->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Final Product: Ester Purify->End

    Caption: Experimental workflow for Steglich Esterification.

    Conclusion

    The catalytic esterification of 3-Methyl-4-(pentyloxy)benzoic acid can be successfully achieved through various well-established methods. The choice of the optimal protocol depends on the specific requirements of the synthesis, such as scale, cost, and the sensitivity of the substrates. The Fischer-Speier esterification offers a straightforward and economical route for large-scale production, while the Steglich and Yamaguchi esterifications provide milder conditions and higher efficiency for more delicate or sterically hindered substrates. The Mitsunobu reaction stands as a valuable tool when stereochemical inversion of an alcohol is desired. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently select and execute the most appropriate esterification strategy for their drug discovery and development programs.

    References

    • Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate. Available at: [Link]

    • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - JoVE. Available at: [Link]

    • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. Available at: [Link]

    • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC. Available at: [Link]

    • Esterification - Chemistry LibreTexts. Available at: [Link]

    • One‐step esterification procedure in Yamaguchi method. - ResearchGate. Available at: [Link]

    • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC. Available at: [Link]

    • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

    • Steglich esterification - Wikipedia. Available at: [Link]

    • Yamaguchi Esterification - Organic Chemistry Portal. Available at: [Link]

    • Yamaguchi reagent – Reagent of the month June - SigutLabs. Available at: [Link]

    • Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Available at: [Link]

    • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities - Research Trend. Available at: [Link]

    • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

    • 山口ラクトン化反応 - Wikipedia. Available at: [Link]

    • Mitsunobu reaction - Wikipedia. Available at: [Link]

    • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

    • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - American Chemical Society. Available at: [Link]

    • Steglich Esterification - SynArchive. Available at: [Link]

    • Base-catalyzed selective esterification of alcohols with unactivated esters - RSC Publishing. Available at: [Link]

    • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

    • 山口ラクトン化反応【Yamaguchi Esterification】 - 化学に関する情報を発信 - カズ塾. Available at: [Link]

    • 21.6: Chemistry of Esters. Available at: [Link]

    • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. Available at: [Link]

    • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

    • Mechanisms of organocatalytic amidation and trans-esterification of aromatic esters as a model for the depolymerization of poly(ethylene) terephthalate - PubMed. Available at: [Link]

    • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. Available at: [Link]

    • esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

    • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Available at: [Link]

    • Mechanisms of Ester hydrolysis. Available at: [Link]

    • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

    • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Available at: [Link]

    • Acid to Ester - Common Conditions. Available at: [Link]

    • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]

    • 山口マクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学. Available at: [Link]

    • Carbodiimide - Wikipedia. Available at: [Link]

    • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. Available at: [Link]

    • Organocatalytic synthetic route to esters and their application in hydrosilylation process. Available at: [Link]

    • Organocatalytic Esterification of P(O)–OH Functionalities with Alcohols - ACS Publications. Available at: [Link]

    • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

    • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences. Available at: [Link]

    • 山口マクロラクトン化の反応機構 - YouTube. Available at: [Link]

    • 山口マクロラクトン化 Yamaguchi Macrolactonizaion | Chem-Station (ケムステ). Available at: [Link]

    Sources

    Application

    Application Note: Laboratory Synthesis of 3-Methyl-4-(pentyloxy)benzoic Acid

    Introduction & Strategic Design The synthesis of alkoxybenzoic acids is a foundational process in the development of liquid crystals, mesogenic materials, and small-molecule pharmaceuticals. This application note details...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Design

    The synthesis of alkoxybenzoic acids is a foundational process in the development of liquid crystals, mesogenic materials, and small-molecule pharmaceuticals. This application note details the robust, two-step laboratory preparation of 3-Methyl-4-(pentyloxy)benzoic acid .

    To ensure high yield and analytical clarity, this protocol utilizes methyl 4-hydroxy-3-methylbenzoate as the starting material. If the free carboxylic acid were used directly, the basic conditions required for etherification would deprotonate both the phenol and the carboxylic acid, leading to a dialkylated byproduct (pentyl ester) that would mandate a subsequent hydrolysis step regardless. By strategically beginning with the methyl ester, we isolate the reactive phenolic site, preventing competitive side reactions and establishing a highly controlled, self-validating synthetic pathway.

    Mechanistic Principles & Causality

    Step 1: Williamson Etherification (O-Alkylation)

    The first phase relies on the , a classic SN2 (bimolecular nucleophilic substitution) reaction [1].

    • The Base (K₂CO₃): Potassium carbonate is selected because its basicity is perfectly tuned to deprotonate the phenol (pKa ~10) without cleaving the methyl ester.

    • The Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the resulting phenoxide anion relatively unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, accelerating its backside attack on the primary alkyl halide (1-bromopentane) [2].

    Step 2: Saponification (Ester Hydrolysis)

    The second phase is the deprotection of the carboxylic acid via [3].

    • Thermodynamic Driving Force: Unlike acid-catalyzed hydrolysis, base-promoted ester hydrolysis is irreversible. The hydroxide ion attacks the ester carbonyl, expelling methoxide. The resulting carboxylic acid is immediately deprotonated by the basic medium to form a highly stable, resonance-stabilized sodium carboxylate salt, driving the reaction to absolute completion [4].

    • Precipitation: The final product is recovered by shifting the pH. Adding hydrochloric acid protonates the water-soluble carboxylate salt, triggering the immediate precipitation of the water-insoluble 3-Methyl-4-(pentyloxy)benzoic acid.

    Synthetic Workflow Visualization

    G SM Methyl 4-hydroxy-3-methylbenzoate (Starting Material) Step1 Williamson Etherification Reagents: 1-Bromopentane, K₂CO₃ Solvent: DMF (80°C) SM->Step1 Int Methyl 3-methyl-4-(pentyloxy)benzoate (Isolated Intermediate) Step1->Int SN2 Alkylation Step2 Saponification Reagents: NaOH Solvent: MeOH/H₂O (Reflux) Int->Step2 Step3 Acidification Reagents: 1M HCl Condition: pH 2 Step2->Step3 Carboxylate Formation Prod 3-Methyl-4-(pentyloxy)benzoic acid (Final Product) Step3->Prod Precipitation

    Workflow for the two-step synthesis of 3-Methyl-4-(pentyloxy)benzoic acid.

    Quantitative Data & Experimental Design

    Table 1: Stoichiometry and Reagent Quantities (10 mmol Scale)
    Reagent / MaterialRoleMW ( g/mol )EquivalentsMass / Volume
    Methyl 4-hydroxy-3-methylbenzoate Starting Material166.181.0 eq1.66 g
    1-Bromopentane Alkylating Agent151.051.2 eq1.81 g (1.49 mL)
    Potassium Carbonate (K₂CO₃) Base (Step 1)138.212.0 eq2.76 g
    N,N-Dimethylformamide (DMF) Solvent (Step 1)73.09N/A15.0 mL
    Sodium Hydroxide (NaOH) Base (Step 2)40.003.0 eq1.20 g
    Methanol / Water (4:1) Solvent (Step 2)N/AN/A20 mL / 5 mL
    Hydrochloric Acid (1M) Acidifying Agent36.46Excess~35.0 mL
    Table 2: In-Process Quality Control (IPQC) Parameters
    PhaseAnalytical MethodExpected Observation (Self-Validation)
    Etherification (Step 1) TLC (Hexanes/EtOAc 4:1)Disappearance of low-Rf polar phenol spot; appearance of high-Rf non-polar ester spot.
    Saponification (Step 2) Visual / SolubilityThe cloudy suspension of the intermediate ester transitions into a clear, homogeneous aqueous solution as the soluble sodium carboxylate salt forms.
    Acidification (Step 3) pH Strip & VisualUpon reaching pH 2, a sudden, dense white precipitate forms, confirming the generation of the free carboxylic acid.

    Step-by-Step Laboratory Protocols

    Protocol A: Synthesis of Methyl 3-methyl-4-(pentyloxy)benzoate
    • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Reagent Charging: Add 1.66 g (10 mmol) of methyl 4-hydroxy-3-methylbenzoate and 2.76 g (20 mmol) of anhydrous K₂CO₃ to the flask.

    • Solvation: Add 15 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow the phenoxide ion to form. The mixture may take on a slight yellow tint.

    • Alkylation: Using a syringe, add 1.49 mL (12 mmol) of 1-bromopentane dropwise to the stirring mixture.

    • Heating: Transfer the flask to an oil bath set to 80 °C. Stir vigorously for 4 to 6 hours.

    • Reaction Monitoring: Check the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot is entirely consumed.

    • Workup & Extraction: Cool the mixture to room temperature. Pour the contents into a separatory funnel containing 50 mL of distilled water (this quenches the reaction and solubilizes the DMF and K₂CO₃). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Washing: Wash the combined organic layers with brine (2 × 30 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the intermediate ester as a pale oil or low-melting solid.

    Protocol B: Saponification to 3-Methyl-4-(pentyloxy)benzoic acid
    • Preparation: Transfer the unpurified intermediate ester (~2.50 g) to a clean 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Solvation: Dissolve the intermediate in 20 mL of Methanol.

    • Base Addition: Dissolve 1.20 g (30 mmol) of NaOH in 5 mL of distilled water. Add this aqueous base solution to the methanolic ester solution. The mixture may initially appear cloudy.

    • Hydrolysis: Heat the mixture to reflux (approx. 70 °C) for 2 to 3 hours. Self-Validation Check: As the ester hydrolyzes into the sodium salt, the mixture will become a completely clear, homogeneous solution.

    • Solvent Removal: Once complete (verified by TLC showing no ester remaining), cool the flask and remove the majority of the methanol under reduced pressure.

    • Acidification & Precipitation: Dilute the remaining aqueous layer with 20 mL of distilled water. Place the flask in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches 2 (test with pH paper). A dense white precipitate of the final product will immediately crash out of solution.

    • Isolation: Collect the solid precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove trapped inorganic salts (NaCl).

    • Drying: Dry the solid under a high vacuum overnight to afford pure 3-Methyl-4-(pentyloxy)benzoic acid. (Optional: Recrystallize from ethanol/water if ultra-high purity is required for mesogenic applications).

    References

    • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

    • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

    • Title: Saponification Source: Chemistry LibreTexts URL: [Link]

    • Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]

    Method

    Harnessing Molecular Architecture: A Guide to the Supramolecular Assembly of 3-Methyl-4-(pentyloxy)benzoic Acid

    An Application Note for Researchers and Drug Development Professionals Abstract This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the principle...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Researchers and Drug Development Professionals

    Abstract This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the principles and protocols for incorporating 3-Methyl-4-(pentyloxy)benzoic acid into various supramolecular assemblies. This amphiphilic molecule, characterized by a hydrophilic carboxylic acid head and a hydrophobic pentyloxy tail, serves as a versatile building block for creating ordered structures such as liquid crystals, pH-responsive vesicles, and hydrogen-bonded networks. We will explore the molecular design rationale, detail the fundamental non-covalent interactions that drive self-assembly, and provide validated, step-by-step protocols for their formation and characterization. The potential applications of these assemblies, particularly in advanced drug delivery systems, are also discussed, underscoring the link between molecular architecture and macroscopic function.

    Molecular Design and Rationale

    The utility of 3-Methyl-4-(pentyloxy)benzoic acid in supramolecular chemistry stems from its distinct molecular architecture, which balances rigidity and flexibility, as well as hydrophilic and hydrophobic characteristics. Each component of the molecule plays a specific role in directing self-assembly.

    • The Benzoic Acid "Head": The carboxylic acid group is the primary driver of strong, directional interactions. It can participate in robust hydrogen bonding, typically forming a stable dimer with a neighboring molecule in aprotic environments or with suitable co-formers.[1][2][3] This group is also pH-responsive; at a pH above its pKa, it deprotonates to form a carboxylate anion, which is soluble in aqueous media and disfavors assembly.[4][5] Lowering the pH restores the neutral carboxylic acid, triggering self-assembly.[6]

    • The 4-(pentyloxy) "Tail": The five-carbon alkoxy chain provides a flexible, hydrophobic segment. This "tail" is crucial for inducing micro-phase separation and is a key determinant in the formation of liquid crystalline phases (mesophases).[7] The length of the alkoxy chain directly influences the thermal properties and the type of mesophase formed.[8][9]

    • The 3-Methyl "Kink": The methyl group, positioned laterally on the benzene ring, introduces steric bulk. This substitution can disrupt perfect molecular packing, influencing the melting point and the stability of certain supramolecular structures.[10] This can be strategically used to tune the properties of the resulting assembly, for example, by lowering the transition temperatures of liquid crystalline phases.

    The combination of these features makes 3-Methyl-4-(pentyloxy)benzoic acid a classic "calamitic" or rod-like molecule, pre-disposed to form ordered phases.

    Caption: Molecular structure and functional regions of the title compound.

    Fundamental Supramolecular Interactions

    The assembly of 3-Methyl-4-(pentyloxy)benzoic acid is governed by a hierarchy of non-covalent interactions. The primary and most predictable interaction is the formation of hydrogen-bonded dimers. In aprotic or low-polarity solvents, two molecules associate via their carboxylic acid groups to form a highly stable, centrosymmetric dimer.[1][11] This dimerization effectively creates a new, larger building block with an elongated, more rigid core, which is a crucial step for the subsequent formation of higher-order structures like liquid crystals.

    Beyond this primary interaction, weaker forces such as van der Waals interactions between the pentyloxy chains and π-π stacking between the aromatic rings contribute to the overall stability and order of the final assembly.[12][13] In aqueous environments, the hydrophobic effect becomes the dominant driving force, compelling the pentyloxy tails to segregate from water, leading to the formation of micelles or vesicles.[14]

    Caption: Workflow for the pH-triggered self-assembly of vesicles.

    Characterization of Supramolecular Assemblies

    A multi-technique approach is essential to fully characterize the structure, morphology, and properties of the formed assemblies. [15][16]No single method can provide a complete picture, and combining complementary techniques is required for unambiguous description. [17][18]

    Technique Abbreviation Information Obtained Applicable Assemblies
    Polarized Optical Microscopy POM Visual identification of birefringent liquid crystal phases and their textures. Thermotropic & Lyotropic Liquid Crystals
    Differential Scanning Calorimetry DSC Measures thermal transitions (melting, clearing points) and their associated enthalpy changes. [7] Thermotropic Liquid Crystals, Co-crystals
    Small-Angle X-ray Scattering SAXS Determines the phase structure (e.g., lamellar, cubic, hexagonal) and characteristic dimensions (d-spacing) of ordered assemblies. [19] All ordered assemblies
    Transmission Electron Microscopy TEM / Cryo-TEM Direct visualization of the morphology and size of nanoscale objects like vesicles, fibers, or micelles. [16] Vesicles, Micelles, Supramolecular Gels
    Dynamic Light Scattering DLS Measures the hydrodynamic radius and size distribution of particles suspended in a liquid. Vesicles, Micelles, Nanoparticles
    Fourier-Transform Infrared Spectroscopy FTIR Monitors changes in vibrational modes, particularly the C=O stretch of the carboxylic acid, to confirm hydrogen bond formation. [20] All assemblies involving H-bonding

    | Nuclear Magnetic Resonance Spectroscopy | NMR | Variable Temperature (VT-NMR) and Diffusion-Ordered (DOSY) NMR can probe aggregation state and dynamics in solution. [15]| Assemblies in solution |

    Potential Applications in Drug Development

    The ability to form ordered, functional assemblies makes 3-Methyl-4-(pentyloxy)benzoic acid and similar molecules highly relevant to drug development.

    • Controlled Release Systems: Lyotropic liquid crystalline phases, such as cubic and hexagonal phases, can form biocompatible nanostructures known as cubosomes and hexosomes. [19][21]These structures have a high internal surface area and can encapsulate both hydrophilic and hydrophobic drug molecules, offering sustained release profiles. [22][23][24]* Targeted Drug Delivery: The pH-responsive nature of vesicles formed from this molecule is particularly advantageous. These carriers can be designed to be stable in the bloodstream (pH 7.4) but disassemble or fuse with membranes in the acidic microenvironments of tumors or within the endosomes of cells, triggering localized drug release. [6]* Bio-Adhesive Formulations: The structural similarity of some liquid crystalline phases to biological membranes can enhance bio-adhesion, making them suitable for topical or mucosal drug delivery. [24]

    Conclusion

    3-Methyl-4-(pentyloxy)benzoic acid is a highly adaptable molecular building block for supramolecular chemistry. By understanding the interplay of its functional components—the hydrogen-bonding head, the hydrophobic tail, and the sterically-influential methyl group—researchers can rationally design and construct a variety of ordered assemblies. The protocols and characterization methods detailed in this guide provide a robust framework for exploring the potential of these structures in advanced materials and, most notably, in the development of next-generation drug delivery systems.

    References

    • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (2022). MDPI. [Link]

    • Theoretical and Experimental Study on the Effect of end Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals. (n.d.). MDPI. [Link]

    • Liquid Crystalline Phase & its Pharma Applications. (2013). Research and Reviews. [Link]

    • Why does Benzoic acid exist as a dimer in an aprotic solvent?. (2024). Filo. [Link]

    • Benzoic acid exists as dimer in benzene due to what?. (2018). Quora. [Link]

    • Application of Liquid Crystals as Drug Delivery System. (n.d.). ResearchGate. [Link]

    • How to Characterize Supramolecular Polymers: A User Guide. (2023). ACS Publications. [Link]

    • Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. (2024). Frontiers. [Link]

    • Liquid Crystals: An Approach in Drug Delivery. (2015). Indian Journal of Pharmaceutical Sciences. [Link]

    • Applications of microscopy and small angle scattering techniques for the characterisation of supramolecular gels. (2022). Beilstein Journals. [Link]

    • Encapsulated hydrogen-bonded dimers of amide and carboxylic acid. (2012). ScienceDirect. [Link]

    • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (2022). MDPI. [Link]

    • Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. (2023). PubMed. [Link]

    • Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. (2022). International Union of Crystallography. [Link]

    • The effect of a lateral alkyloxy chain on the ferroelectric nematic phase. (2022). National Institutes of Health. [Link]

    • pH-Responsive self-assembly of cationic surfactants with a star-shaped tetra-carboxylate acid and the solubilization of hydrophobic drugs. (2019). RSC Publishing. [Link]

    • Problem 69 Benzoic acid undergoes dimerizat... (n.d.). Vaia. [Link]

    • Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. (2022). Nature. [Link]

    • Higher-Order Self-Assembly of Benzoic Acid in Solution. (2020). ResearchGate. [Link]

    • Structural characterisation methods for supramolecular chemistry that go beyond crystallography. (2021). RSC Publishing. [Link]

    • Advanced Methods for the Characterization of Supramolecular Hydrogels. (2021). National Institutes of Health. [Link]

    • Perfluoroalkylated benzoic acid-based phase-selective supramolecular self-assembly system for dye removal. (2024). National Institutes of Health. [Link]

    • A pH-Sensitive Supramolecular Switch Based on Mixed Carboxylic Acid Terminated Self-Assembled Monolayers on Au(111). (2012). ResearchGate. [Link]

    • Structural characterisation methods for supramolecular chemistry that go beyond crystallography. (2021). ResearchGate. [Link]

    • Recent Progress of pH-Responsive Peptides, Polypeptides, and Their Supramolecular Assemblies for Biomedical Applications. (2022). ACS Publications. [Link]

    • 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and Hierarchical Organization with Macrocyclic Molecules. (2006). ACS Publications. [Link]

    • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. [Link]

    • Benzoic acid, 4-(pentyloxy)-. (n.d.). PubChem. [Link]

    • Redox- and pH-Responsive Orthogonal Supramolecular Self-Assembly: An Ensemble Displaying Molecular Switching Characteristics. (2015). ACS Publications. [Link]

    • Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. (2007). PubMed. [Link]

    • pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape. (2021). Frontiers. [Link]

    • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. (2006). RSC Publishing. [Link]

    • 3-Methyl-2-(4-methylphenoxy)benzoic acid. (2020). National Institutes of Health. [Link]

    • Benzoic acid, 3-methyl-, methyl ester Properties. (n.d.). EPA. [Link]

    • Catalysis of Synergistic Reactions by Host–Guest Assemblies: Reductive Carbonylation of Nitrobenzenes. (2023). ACS Publications. [Link]

    • Amphiphilic Building Blocks for Self-Assembly: From Amphiphiles to Supra-amphiphiles. (2012). ACS Publications. [Link]

    • The - p-toluyl-o-benzoic acid. (n.d.). Organic Syntheses. [Link]

    • p-Toluic acid. (n.d.). Wikipedia. [Link]

    • Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. (2020). MDPI. [Link]

    • Self-assembly of amphiphilic amino acid derivatives for biomedical applications. (2022). R Discovery. [Link]

    • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2023). IJCRT.org. [Link]

    • Synthesis and self-assembly of amphiphilic bent-shaped molecules based on dibenzo[a,c]phenazine and poly(ethylene oxide) units. (2015). RSC Publishing. [Link]

    • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. [Link]

    • Benzoic acid. (n.d.). Wikipedia. [Link]

    • 3-Methyl-4-nitrobenzoic acid. (n.d.). PubChem. [Link]

    • Preparation of Methyl Benzoate. (n.d.). California State University, Bakersfield. [Link]

    • The Synthesis and Mesomorphic Properties of 4-Methyl-Pentyloxyphenylthio-4′-Substituted Benzoatest. (1987). Taylor & Francis. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving reaction yield in 3-Methyl-4-(pentyloxy)benzoic acid synthesis

    Welcome to the Technical Support Center for the synthesis of 3-Methyl-4-(pentyloxy)benzoic acid . This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their reaction yi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 3-Methyl-4-(pentyloxy)benzoic acid . This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their reaction yields, troubleshoot common bottlenecks, and understand the mechanistic causality behind this specific two-step synthesis (Williamson ether synthesis followed by saponification).

    Synthesis Workflow & Mechanistic Pathway

    The synthesis of 3-Methyl-4-(pentyloxy)benzoic acid is a classic transformation widely used in the preparation of liquid crystal intermediates and active pharmaceutical ingredients. The most robust pathway involves the O-alkylation of a protected ester (e.g., methyl 4-hydroxy-3-methylbenzoate) followed by base-catalyzed ester hydrolysis[1][2].

    SynthesisWorkflow Start Methyl 4-hydroxy-3-methylbenzoate (Starting Material) Step1 Williamson Ether Synthesis (+ 1-Bromopentane, K₂CO₃, DMF, KI) Start->Step1 Intermediate Methyl 3-methyl-4-(pentyloxy)benzoate (Ether Intermediate) Step1->Intermediate Trouble1 Risk: Poor Nucleophilicity Fix: Aprotic solvent + Finkelstein catalyst Step1->Trouble1 Step2 Saponification (+ KOH/EtOH, Reflux) Intermediate->Step2 Salt Potassium 3-methyl-4-(pentyloxy)benzoate (Water-Soluble Salt) Step2->Salt Trouble2 Risk: Incomplete Hydrolysis Fix: Excess KOH, prolonged reflux Step2->Trouble2 Step3 Acidification (+ Conc. HCl, pH 2) Salt->Step3 Product 3-Methyl-4-(pentyloxy)benzoic acid (Target Product) Step3->Product Trouble3 Risk: Product Loss Fix: Chill to 0°C during precipitation Step3->Trouble3

    Figure 1: Two-step synthesis workflow for 3-Methyl-4-(pentyloxy)benzoic acid with integrated troubleshooting nodes.

    Quantitative Data: Yield Optimization Matrix

    The choice of solvent, base, and additives drastically impacts the thermodynamic equilibrium and kinetic rate of the reaction. The table below summarizes the causality of different conditions on the overall yield.

    Reaction StepVariables TestedBase / CatalystSolventTemp / TimeObserved Yield (%)Mechanistic Rationale
    O-Alkylation StandardK₂CO₃EthanolReflux / 24h35 - 45%Protic solvents hydrogen-bond to the phenoxide, reducing nucleophilicity[3].
    O-Alkylation Solvent ShiftK₂CO₃AcetoneReflux / 24h55 - 65%Aprotic solvent leaves the nucleophile "naked" and highly reactive[4].
    O-Alkylation Optimized (Finkelstein) K₂CO₃ + KI (cat.) DMF 80°C / 8h 88 - 95% KI converts 1-bromopentane to highly reactive 1-iodopentane in situ[5].
    Saponification StandardNaOH (aq)MethanolReflux / 2h70 - 80%Steric hindrance from the 3-methyl group slows acyl substitution.
    Saponification Optimized KOH (aq) Ethanol Reflux / 4h > 95% KOH provides better solubility in ethanol; extended heat drives equilibrium[6].

    Troubleshooting FAQs

    Q1: Why is my Williamson ether synthesis yield so low when using 1-bromopentane and K₂CO₃ in ethanol? A: Ethanol is a protic solvent. It forms a strong hydrogen-bonding solvation shell around your phenoxide anion, drastically reducing its nucleophilicity and slowing down the SN​2 reaction[3]. Actionable Fix: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone. Furthermore, add a catalytic amount of Potassium Iodide (KI). This initiates a Finkelstein reaction in situ, converting 1-bromopentane to 1-iodopentane. Iodide is a superior leaving group, which accelerates the alkylation and minimizes competing side reactions[4][5].

    Q2: Can I perform the alkylation directly on 4-hydroxy-3-methylbenzoic acid without esterifying it first? A: While possible, it is highly inefficient. Direct alkylation requires at least two equivalents of base to deprotonate both the carboxylic acid and the phenol. Because the resulting carboxylate anion is also a nucleophile, you will suffer from competitive C-alkylation/esterification, yielding pentyl 3-methyl-4-(pentyloxy)benzoate[1]. Actionable Fix: Always start with the methyl or ethyl ester (e.g., methyl 4-hydroxy-3-methylbenzoate) to protect the carboxyl group, perform the O-alkylation, and then saponify the ester back to the acid[2][7].

    Q3: My saponification step leaves unreacted intermediate ester. How can I drive it to completion? A: The ester linkage in this specific molecule is sterically hindered by the adjacent 3-methyl group on the aromatic ring. This steric bulk impedes the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Actionable Fix: Ensure you are using a strong base with high solubility in your organic phase (KOH in ethanol is preferred over NaOH)[6]. Maintain a vigorous reflux for at least 4 hours.

    Q4: I am losing product during the final acidification step. The solution turns cloudy, but I don't get a filterable precipitate. What is happening? A: 3-Methyl-4-(pentyloxy)benzoic acid has a long lipophilic alkyl chain, which can cause it to "oil out" (form an emulsion) rather than crystallize if the temperature is too high or the pH is insufficiently low. Actionable Fix: Cool the aqueous solution in an ice bath (0-5°C) before and during the dropwise addition of concentrated HCl. Ensure the pH drops to exactly 2.0 to fully protonate the carboxylate salt[1]. If it still oils out, seed the mixture with a pure crystal or scratch the inside of the flask with a glass rod to induce crystallization.

    Self-Validating Experimental Protocol

    This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step unless the chemistry has been successful.

    Phase 1: Williamson Ether Synthesis (O-Alkylation)
    • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq of methyl 4-hydroxy-3-methylbenzoate in anhydrous DMF (0.5 M concentration).

    • Deprotonation: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 15 minutes to generate the phenoxide. The solution should darken slightly.

    • Catalysis & Alkylation: Add 0.1 eq of Potassium Iodide (KI) followed by the dropwise addition of 1.2 eq of 1-bromopentane.

    • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Argon) for 8 hours.

    • Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). The starting phenol will stain strongly with KMnO₄, whereas the ether product will not. Do not proceed to workup until the starting material spot is completely consumed.

    • Workup: Cool to room temperature, quench with distilled water, and extract 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 3-methyl-4-(pentyloxy)benzoate.

    Phase 2: Saponification & Acidification
    • Hydrolysis: Dissolve the crude ester from Phase 1 in a 1:1 mixture of Ethanol and 2M aqueous KOH (use 3.0 eq of KOH relative to the ester).

    • Reflux: Heat the mixture to a vigorous reflux for 4 hours.

    • Validation Checkpoint (TLC): Check the disappearance of the ester spot on TLC. The resulting potassium salt will remain at the baseline.

    • Solvent Removal: Remove the ethanol under reduced pressure (do not evaporate to dryness). Dilute the remaining aqueous layer with additional distilled water.

    • Acidification: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add concentrated HCl dropwise under vigorous stirring.

    • Validation Checkpoint (pH): Use pH paper to verify the solution has reached pH 2. A thick white precipitate of 3-Methyl-4-(pentyloxy)benzoic acid should form[6].

    • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water to remove residual potassium chloride salts, and dry overnight in a vacuum oven at 40°C.

    References

    • Williamson ether synthesis Wikipedia URL: [Link]

    • Alkoxy – Knowledge and References Taylor & Francis URL: [Link]

    • Synthesis and Mesomorphic Properties of New Mesogen Contain 1,3,4-oxadiazole Ring AIP Publishing URL:[Link]

    • New Calamitic Mesogens Exhibiting Aggregation-Induced Emission (AIE) National Institutes of Health (PMC) URL:[Link]

    Sources

    Optimization

    Troubleshooting impurities in 3-Methyl-4-(pentyloxy)benzoic acid crystallization

    Welcome to the technical support guide for the purification of 3-Methyl-4-(pentyloxy)benzoic acid via crystallization. This resource is designed for researchers, scientists, and professionals in drug development who are...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the purification of 3-Methyl-4-(pentyloxy)benzoic acid via crystallization. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with impurities in their final product. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you achieve high-purity crystalline material.

    Frequently Asked Questions (FAQs)

    Q1: What are the common impurities I might encounter in crude 3-Methyl-4-(pentyloxy)benzoic acid?

    The nature of impurities is largely dependent on the synthetic route employed. However, for many aromatic carboxylic acids, common impurities can include:

    • Unreacted Starting Materials: Such as 2,4-dimethylnitrobenzene if the synthesis involves oxidation.[1][2]

    • Byproducts from Side Reactions: These can be structurally similar to the desired product, making them challenging to remove.[3][4]

    • Residual Solvents: Solvents used in the reaction or initial work-up may be trapped in the crystal lattice.[4]

    • Inorganic Salts: Resulting from neutralization or other steps in the synthesis.[4][5]

    Q2: How do I select an appropriate solvent for the crystallization of 3-Methyl-4-(pentyloxy)benzoic acid?

    The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5] For benzoic acid derivatives, suitable solvents often include alcohols (like ethanol), water, or mixtures thereof.[6][7][8] The choice of solvent is critical, as it directly impacts crystal purity and yield. A good starting point is to test the solubility of your crude product in a range of solvents to find the optimal one for your specific impurity profile.

    Q3: What are the key physical properties of 4-(pentyloxy)benzoic acid that are relevant to its crystallization?

    Understanding the physical properties of the closely related 4-(pentyloxy)benzoic acid can provide valuable insights.

    PropertyValueSource
    Molecular Formula C12H16O3[9]
    Molecular Weight 208.25 g/mol [9]
    Appearance White to off-white solid[10]
    Solubility Soluble in organic solvents, limited solubility in water[10]

    Note: Data for the 3-methyl isomer may vary slightly.

    Q4: What is the optimal cooling rate for achieving high-purity crystals?

    A slow cooling rate is generally preferred as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.[5][11] Rapid cooling can trap impurities within the crystals, leading to a less pure final product. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath is a common and effective practice.[5]

    Q5: Crystallization is not initiating. What steps can I take to induce it?

    If crystals do not form spontaneously from a supersaturated solution, several techniques can be employed to induce nucleation:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.[5]

    • Seeding: Introducing a small, pure crystal of 3-Methyl-4-(pentyloxy)benzoic acid (a "seed crystal") into the supersaturated solution can initiate crystal growth.[5]

    • Concentration: If too much solvent was added, it can be carefully evaporated to increase the concentration of the solute and achieve supersaturation.

    Troubleshooting Guide for Impurities

    This section addresses specific problems you may encounter during the crystallization of 3-Methyl-4-(pentyloxy)benzoic acid.

    Problem: My final product has a low and broad melting point range.
    • Probable Cause: This is a classic indicator of the presence of impurities. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

    • Solution:

      • Recrystallization: Perform one or more additional recrystallization steps.[4]

      • Solvent Selection: Ensure you are using the most appropriate solvent. If impurities have similar solubility to your product, consider a different solvent or a solvent-pair system.[4][12]

      • Washing: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[4][5]

    Problem: The crystals have a persistent yellow or brown discoloration.
    • Probable Cause: Colored impurities, often polymeric or high molecular weight byproducts from the synthesis, are present.

    • Solution:

      • Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[11] The charcoal will adsorb the colored impurities.

      • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3][11] It is crucial to pre-heat the filtration funnel to prevent premature crystallization.[4][13]

    Problem: The yield of my recrystallized product is very low.
    • Probable Cause:

      • Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in solution even after cooling.

      • Premature Filtration: Filtering the crystals before crystallization is complete.

      • Inappropriate Solvent: The product may have a relatively high solubility in the chosen solvent even at low temperatures.

    • Solution:

      • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • Sufficient Cooling: Ensure the solution has been thoroughly cooled, first at room temperature and then in an ice bath, to maximize crystal precipitation.[5]

      • Solvent Evaporation: If too much solvent was used, carefully boil off some of the solvent to increase the product concentration before cooling.

    Problem: An oil precipitates out instead of solid crystals.
    • Probable Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. The oil may solidify into an amorphous solid that traps impurities.

    • Solution:

      • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.

      • Slow Cooling: Cool the solution very slowly, allowing more time for proper crystal nucleation.

      • Solvent-Pair System: Consider using a solvent-pair recrystallization method. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    Problem: Crystals form in the funnel during hot filtration.
    • Probable Cause: The filtration apparatus (funnel and filter paper) is at a lower temperature than the hot solution, causing rapid cooling and premature crystallization.

    • Solution:

      • Pre-heating: Pre-heat the gravity filtration funnel and the receiving flask by placing them in an oven or by pouring hot solvent through the setup immediately before filtering your product solution.[3][4]

      • Fluted Filter Paper: Use fluted filter paper to increase the surface area and speed of filtration, minimizing the time the solution spends in the funnel.[11]

      • Keep Solution Hot: Keep the solution to be filtered at or near its boiling point during the filtration process.[11]

    Experimental Protocols

    Protocol 1: Standard Single-Solvent Recrystallization
    • Solvent Selection: Choose a solvent in which 3-Methyl-4-(pentyloxy)benzoic acid is highly soluble when hot and poorly soluble when cold. Ethanol or an ethanol/water mixture is a good starting point.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling.[11] Continue adding small portions of hot solvent until the solid is completely dissolved.

    • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.[3][11]

    • Hot Gravity Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and receiving flask).[3] Filter the hot solution to remove any insoluble impurities (and charcoal, if used).[11]

    • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly and undisturbed to room temperature.[5] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[5]

    • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[5]

    • Drying: Allow the crystals to dry on the filter funnel by drawing air through them.[5] For final drying, transfer the crystals to a watch glass or place them in a desiccator.

    Visualization of the Crystallization Workflow

    G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve Crude Product in Minimum Hot Solvent charcoal Add Activated Charcoal (if needed) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter cool_rt Cool Slowly to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

    Caption: A standard workflow for the purification of 3-Methyl-4-(pentyloxy)benzoic acid by recrystallization.

    Troubleshooting Decision-Making Workflow

    G node_sol node_sol start Impure Crystals? color Discolored? start->color oiling Oiling Out? color->oiling No node_sol_charcoal Use Activated Charcoal & Hot Filtration color->node_sol_charcoal Yes low_yield Low Yield? oiling->low_yield No node_sol_oil Re-heat, Add More Solvent, Cool Slowly oiling->node_sol_oil Yes low_mp Low/Broad MP? low_yield->low_mp No node_sol_yield Use Less Solvent, Ensure Complete Cooling low_yield->node_sol_yield Yes node_sol_mp Recrystallize Again, Check Solvent Purity low_mp->node_sol_mp Yes end Pure Crystals low_mp->end No node_sol_charcoal->oiling node_sol_oil->low_yield node_sol_yield->low_mp node_sol_mp->end Resolved

    Caption: A troubleshooting workflow for common issues encountered during crystallization.

    References

    • The Recrystallization of Benzoic Acid. (n.d.).
    • Recrystallization of Benzoic Acid. (n.d.).
    • Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.).
    • Recrystallisation of benzoic acid. (n.d.).
    • Recrystallization Techniques for Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

    • Benzoic acid, 4-(pentyloxy)-. (2026). PubChem. Retrieved from [Link]

    • Benzoic acid, 3-methyl-, methyl ester Properties. (n.d.). EPA. Retrieved from [Link]

    • 3-Methyl-2-(4-methylphenoxy)benzoic acid. (n.d.). PMC - NIH. Retrieved from [Link]

    • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

    • Protecting Groups for Improving Crystallinity? (2024, August 13). Reddit. Retrieved from [Link]

    • 3-Methyl-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

    • Oxidation and crystallization process for aromatic carboxylic acid production. (n.d.). Google Patents.
    • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
    • (PDF) 3-Methyl-2-(4-methylphenoxy)benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

    • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.). ResearchGate. Retrieved from [Link]

    • Solubility of benzoic acid in pure solvents and binary mixtures. (2010, November 11). University of Limerick. Retrieved from [Link]

    • Spherical Crystallization of Benzoic acid in different solvents. (n.d.). Diva-portal.org. Retrieved from [Link]

    • Benzoic Acid Solubility in Solvents. (2015, January 12). Scribd. Retrieved from [Link]

    • Process for the purification of benzoic acid. (n.d.). Google Patents.
    • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2019, August 30). Semantic Scholar. Retrieved from [Link]

    • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

    • Preparation method of 3-methyl-4-nitrobenzoic acid. (2021, October 8). Eureka by PatSnap. Retrieved from [Link]

    • Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (n.d.). Google Patents.
    • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

    • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2009, June). Retrieved from [Link]

    • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. (n.d.). ResearchGate. Retrieved from [Link]

    • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.). Google Patents.
    • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing O-Alkylation for 3-Methyl-4-(pentyloxy)benzoic Acid

    Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing 3-methyl-4-(pentyloxy)benzoic acid from 4-hydroxy-3-methylbenzoic acid presents a classic chemoselectivity challeng...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing 3-methyl-4-(pentyloxy)benzoic acid from 4-hydroxy-3-methylbenzoic acid presents a classic chemoselectivity challenge. The starting material possesses two acidic protons with vastly different pKa values: the carboxylic acid ( pKa​≈4.5 ) and the phenolic hydroxyl ( pKa​≈10.4 ).

    This guide provides field-proven insights, validated protocols, and troubleshooting strategies to help you achieve high-yielding, regioselective O-alkylation while suppressing unwanted esterification and C-alkylation side reactions.

    Mechanistic Overview & Workflow

    To successfully synthesize the target ether, you must control which oxygen acts as the nucleophile. Direct treatment with a weak base and an alkyl halide typically results in the alkylation of the more acidic carboxylic acid group. To achieve selective phenolic O-alkylation, you must employ either a Protection Strategy or a Direct Dianion Strategy .

    G cluster_route1 Route 1: Protection Strategy (High Selectivity) cluster_route2 Route 2: Direct Dianion Strategy SM 4-Hydroxy-3-methylbenzoic acid (Starting Material) Ester Methyl 4-hydroxy-3-methylbenzoate (Protected Acid) SM->Ester MeOH, H2SO4 (Protect COOH) Dianion Dianion Intermediate (Phenoxide + Carboxylate) SM->Dianion NaH (>2.0 eq) THF, 0°C SideProduct Pentyl 4-hydroxy-3-methylbenzoate (Side Product: Esterification) SM->SideProduct Weak Base (1 eq) 1-Bromopentane EtherEster Methyl 3-methyl-4-(pentyloxy)benzoate (O-Alkylated Intermediate) Ester->EtherEster 1-Bromopentane, K2CO3 DMF, 80°C Product 3-Methyl-4-(pentyloxy)benzoic acid (Target Product) EtherEster->Product NaOH, H2O/EtOH (Saponification) Dianion->Product 1-Bromopentane (1.0 eq) (Selective O-Alkylation)

    Workflow comparing the Protection and Direct Dianion strategies for selective O-alkylation.

    Frequently Asked Questions (FAQs)

    Q1: Why is my Williamson ether synthesis yielding the pentyl ester instead of the phenolic ether? A1: This is a direct consequence of thermodynamics and nucleophilicity. Because the carboxylic acid ( pKa​≈4.5 ) is far more acidic than the phenol ( pKa​≈10.4 ), a weak base like potassium carbonate ( K2​CO3​ ) will preferentially deprotonate the carboxylic acid. The resulting carboxylate anion is a strong nucleophile that rapidly attacks 1-bromopentane, resulting in [1]. To solve this, you must either mask the carboxylic acid (Route 1) or use an excess of a strong base to deprotonate both sites (Route 2).

    Q2: How does the Direct Dianion Strategy (Route 2) achieve selectivity without protecting groups? A2: By using >2.0 equivalents of a strong, non-nucleophilic base like Sodium Hydride (NaH), you irreversibly deprotonate both the carboxylic acid and the phenol to form a dianion [2]. Kinetically, the phenoxide oxygen is significantly more nucleophilic than the carboxylate oxygen. The carboxylate's negative charge is heavily stabilized by resonance across two oxygen atoms, whereas the phenoxide's charge is more localized, making it the primary site of attack for the incoming alkyl halide.

    Q3: Which base and solvent combination provides the optimal yield? A3: The efficiency of the SN​2 reaction is highly dependent on the base and solvent pairing[3]. Polar aprotic solvents (DMF, THF) are required to solvate the cation and leave the phenoxide "naked" and highly reactive. Below is a comparative data summary for the alkylation step:

    Table 1: Comparison of Base/Solvent Systems for 4-Hydroxy-3-methylbenzoic acid Alkylation

    Base (Equiv)SolventTemp (°C)Time (h)Major Product ObservedYield (%)
    K2​CO3​ (1.5)DMF8012Pentyl 4-hydroxy-3-methylbenzoate (Ester)< 10 (Ether)
    K2​CO3​ (3.0)AcetoneReflux24Mixture (Ester + Ether)45
    NaH (2.2)THF0 to 2543-Methyl-4-(pentyloxy)benzoic acid82
    K2​CO3​ (1.5)*DMF806Methyl 3-methyl-4-(pentyloxy)benzoate94

    *Note: This reaction was performed on the methyl ester protected substrate (Route 1).

    Q4: How do I minimize C-alkylation and elimination side reactions? A4: C-alkylation is driven by the ambident nature of the phenoxide ion and is exacerbated by protic solvents or Lewis acidic counterions that tightly coordinate the oxygen [4]. To strictly favor O-alkylation, use polar aprotic solvents (DMF, DMSO, or THF). Elimination (formation of 1-pentene) occurs if the reaction temperature is excessively high. Keep temperatures below 80°C when using primary alkyl halides like 1-bromopentane.

    Validated Experimental Protocols

    Every protocol below is designed as a self-validating system , meaning built-in checkpoints allow you to confirm success before proceeding to the next step.

    Protocol A: The Protection-Deprotection Route (Recommended for High Purity)

    This route is ideal for late-stage drug development where impurity profiles must be strictly controlled.

    Step 1: Esterification (Protection)

    • Dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).

    • Add concentrated H2​SO4​ (0.1 eq) dropwise. Reflux for 12 hours.

    • Validation Checkpoint: Run TLC (Hexane/EtOAc 3:1). The product spot (methyl ester) will run significantly higher ( Rf​≈0.6 ) than the starting acid ( Rf​≈0.1 ).

    • Concentrate, neutralize with saturated NaHCO3​ , and extract with EtOAc.

    Step 2: Williamson Ether Synthesis

    • Dissolve the methyl ester (1.0 eq) in anhydrous DMF (0.2 M).

    • Add finely powdered K2​CO3​ (1.5 eq) and 1-bromopentane (1.2 eq).

    • Heat to 80°C for 6 hours under nitrogen.

    • Validation Checkpoint: TLC will show the disappearance of the phenol (UV active, stains dark with KMnO4) and the appearance of a new, less polar ether spot.

    • Quench with water, extract with EtOAc, and wash the organic layer 3x with brine to remove DMF.

    Step 3: Saponification (Deprotection)

    • Dissolve the intermediate in a 1:1 mixture of THF and 1M aqueous NaOH (3.0 eq).

    • Stir at 60°C for 4 hours.

    • Validation Checkpoint: The reaction mixture should become a homogeneous solution as the carboxylate salt forms.

    • Cool to room temperature and carefully acidify with 2M HCl to pH 2. The target product, 3-methyl-4-(pentyloxy)benzoic acid, will precipitate as a white solid. Filter and dry.

    Protocol B: The Direct Dianion Route (Recommended for Speed)

    This route eliminates two synthetic steps but requires rigorous anhydrous conditions.

    • Dianion Generation: To a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF (0.2 M). Cool to 0°C.

    • Slowly add 4-hydroxy-3-methylbenzoic acid (1.0 eq) dissolved in THF dropwise.

      • Validation Checkpoint: Vigorous H2​ gas evolution confirms deprotonation. Wait until bubbling ceases (approx. 30 mins) and the solution warms to room temperature.

    • Selective Alkylation: Cool back to 0°C. Add 1-bromopentane (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Carefully quench excess NaH with a slow addition of ice water. Wash the basic aqueous layer once with diethyl ether to remove unreacted 1-bromopentane and mineral oil.

    • Isolation: Acidify the aqueous layer with 2M HCl to pH 2-3. Extract the precipitated product with EtOAc, dry over Na2​SO4​ , and concentrate.

    Troubleshooting Matrix

    Symptom / IssueRoot Cause AnalysisCorrective Action
    Incomplete O-alkylation (Starting material remains after 24h)Low electrophilicity of 1-bromopentane or degraded reagent.Add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate a Finkelstein reaction, converting 1-bromopentane to the highly reactive 1-iodopentane in situ [3].
    Severe emulsion during aqueous workup The product is a surfactant-like molecule (hydrophilic carboxylic acid head, hydrophobic pentyl tail).Avoid shaking vigorously. Break the emulsion by adding saturated brine ( NaCl ) or a small volume of dilute HCl to alter the ionic strength of the aqueous phase.
    Product contaminated with starting acid (Protocol A)Incomplete saponification of the ester intermediate.Increase NaOH to 5.0 equivalents and extend reflux time. Ensure the co-solvent (THF or EtOH) is completely miscible with the aqueous base.
    Low yield in Dianion Route Moisture in THF quenching the NaH, leading to insufficient base to form the dianion.Use freshly distilled or sure-seal THF. Titrate NaH dispersion before use to ensure active hydride content.

    References

    • Esterification of hydroxybenzoic acids (Competition between esterification and O-alkylation).
    • The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of Zeolites on Selectivity. ACS Publications. [Link]

    Optimization

    How to purify 3-Methyl-4-(pentyloxy)benzoic acid effectively

    Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals isolating 3-Methyl-4-(pentyloxy)benzoic acid .

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals isolating 3-Methyl-4-(pentyloxy)benzoic acid .

    Unlike simple benzoic acid, which can be purified via hot water recrystallization, the addition of a hydrophobic pentyloxy chain and a methyl group renders this compound highly lipophilic. Standard aqueous protocols will fail. This guide provides a field-proven, causality-driven approach to isolating this compound in high purity, leveraging both chemical (acid-base) and thermodynamic (solvent recrystallization) purification strategies[1].

    Part 1: Diagnostic Impurity Profile

    Before initiating purification, you must understand the solubility parameters of your target compound versus the byproducts generated during standard Williamson ether synthesis (alkylation of 3-methyl-4-hydroxybenzoic acid with 1-bromopentane).

    CompoundNatureWater SolubilityAlkaline Aq. Solubility (NaOH)Hexane SolubilityEthanol Solubility
    3-Methyl-4-(pentyloxy)benzoic acid Target (Lipophilic Acid)InsolubleSoluble (as Sodium Salt) PoorSoluble (Hot)
    1-Bromopentane Unreacted Alkylating AgentInsolubleInsolubleHighly Soluble Soluble
    3-Methyl-4-hydroxybenzoic acid Unreacted Starting MaterialPoorSoluble (as Sodium Salt)InsolubleSoluble
    Alkyl Ester Byproducts Over-alkylation ByproductInsolubleInsolubleSoluble Soluble
    Inorganic Salts (KBr/NaCl) Reaction ByproductsHighly Soluble Highly SolubleInsolublePoor

    Part 2: Purification Workflow Visualization

    The following diagram outlines the logical sequence of the self-validating purification system. We utilize an alkaline extraction to strip away non-polar organics, followed by targeted acidification to precipitate the product, and finally, a solvent-controlled recrystallization[2].

    PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) AlkExt Alkaline Extraction (1M NaOH + Hexane) Crude->AlkExt OrgLayer Organic Layer (Alkyl Halide/Ester) AlkExt->OrgLayer Discard AqLayer Aqueous Layer (Sodium Benzoate Salt) AlkExt->AqLayer Keep Acidify Acidification (Conc. HCl to pH 1-2) AqLayer->Acidify Precipitate Crude Precipitate (Target Acid) Acidify->Precipitate Recryst Recrystallization (Ethanol/Water) Precipitate->Recryst Pure Pure Product (White Crystals) Recryst->Pure

    Figure 1: Logical workflow for the chemical and thermodynamic purification of alkoxybenzoic acids.

    Part 3: Step-by-Step Methodologies

    Protocol A: Chemical Purification (Acid-Base Extraction)

    Causality: The carboxylic acid group has a pKa of approximately 4.5. By raising the pH above 10, we force the molecule into its ionic sodium salt form, making it water-soluble. This allows us to use a non-polar solvent to mechanically wash away unreacted 1-bromopentane and neutral ester byproducts that would otherwise co-crystallize with the final product.

    • Saponification/Dissolution: Suspend the crude reaction mixture in a 1M NaOH aqueous solution. Stir vigorously at 50 °C for 1 hour. Self-Validation: The suspension should largely dissolve. Any floating oil or undissolved solid is likely unreacted alkyl halide or dialkylated ester.

    • Organic Wash: Transfer the cooled aqueous mixture to a separatory funnel. Extract twice with Hexane or Diethyl Ether (1/3 volume of the aqueous phase).

    • Separation: Discard the upper organic layer (contains impurities). Retain the lower aqueous layer.

    • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place in an ice bath (0–5 °C).

    • Precipitation: Dropwise, add concentrated Hydrochloric Acid (HCl) while monitoring with pH paper. Continue until the solution reaches pH 1–2[1]. Causality: The sudden drop in pH protonates the carboxylate back into a free acid. Because of the lipophilic pentyloxy chain, the free acid is completely insoluble in cold water and will crash out as a dense white precipitate[3].

    • Filtration: Isolate the crude solid via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold distilled water to remove residual HCl and inorganic salts.

    Protocol B: Thermodynamic Purification (Recrystallization)

    Causality: 4-Alkoxybenzoic acids demonstrate an ideal steep solubility curve in ethanol[1]. They are highly soluble in boiling ethanol but poorly soluble in cold ethanol/water mixtures.

    • Dissolution: Transfer the crude 3-Methyl-4-(pentyloxy)benzoic acid to a clean flask. Add a minimum amount of boiling Ethanol (approx. 5-10 mL per gram of crude) until the solid just dissolves.

    • Solvent Tuning (Optional but Recommended): If the solution is too concentrated, the product may oil out. To maximize yield, add hot distilled water dropwise to the boiling ethanol solution until a faint, persistent cloudiness appears, then add one drop of ethanol to clear it.

    • Cooling: Remove from heat. Do not disturb the flask. Allow it to cool ambiently to room temperature over 1 hour, then transfer to an ice bath for 30 minutes. Causality: Slow cooling allows the crystal lattice to form perfectly, excluding structurally dissimilar impurities (like unreacted 3-methyl-4-hydroxybenzoic acid) into the mother liquor[4].

    • Isolation: Vacuum filter the resulting crystals. Wash with a minimal amount of ice-cold 50:50 ethanol/water. Dry thoroughly under a high vacuum.

    Part 4: Troubleshooting FAQs

    Q: When I add HCl during the acidification step, my product forms a sticky oil at the bottom of the flask instead of a white powder. Why? A: This is known as "oiling out" and occurs when the product precipitates at a temperature higher than its melting point, or when residual organic solvents (like ethanol from the reaction) are still present in the aqueous layer. Fix: Ensure you have boiled off any residual reaction solvents before the acid-base extraction. Always perform the HCl acidification in an ice bath (0–5 °C) with vigorous stirring to force the kinetic formation of solid particles rather than an amorphous oil. If it oils out, add a seed crystal or scratch the inside of the glass flask with a glass rod to induce nucleation.

    Q: My final recrystallized product smells faintly of chemicals and has a depressed melting point. What went wrong? A: A depressed melting point and chemical odor usually indicate contamination with unreacted 1-bromopentane. Alkyl halides are highly lipophilic and will easily get trapped in the hydrophobic pockets of the product's crystal lattice if not removed early. Fix: You likely skipped or rushed the Hexane wash during the alkaline extraction phase. Redissolve your product in 1M NaOH, wash thoroughly with Hexane, and repeat the acidification/precipitation steps.

    Q: I am getting a very low yield after recrystallization in pure ethanol. Where is my product? A: 3-Methyl-4-(pentyloxy)benzoic acid is highly soluble in pure ethanol, even at room temperature, meaning much of your product is remaining dissolved in the mother liquor. Fix: You must decrease the solvating power of the ethanol by adding a "co-solvent" or "anti-solvent." Heat the mother liquor back to boiling and slowly add hot water until the solution becomes slightly turbid. This ethanol/water mixture will drastically reduce the cold-temperature solubility of your product, forcing it to crystallize and increasing your recovery yield[2].

    References

    • Synthesis and Mesomorphic Properties of New Mesogen Contain 1,3,4-oxadiazole Ring AIP Conference Proceedings URL:[Link]

    • Al-Nahrain Journal of Science Nematic Mesogen with 1,3,4-Oxadiazole Unit as Stationary Phase in Gas-Liquid Chromatography Al-Nahrain Journal of Science URL:[Link]

    • Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid BioResources / ResearchGate URL:[Link]

    • Recent synthetic advances in pyridine-based thermotropic mesogens RSC Advances / PMC URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: A Guide to Preventing Thermal Degradation of 3-Methyl-4-(pentyloxy)benzoic Acid

    Welcome to the technical support center for 3-Methyl-4-(pentyloxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 3-Methyl-4-(pentyloxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and understand the thermal degradation of 3-Methyl-4-(pentyloxy)benzoic acid, ensuring the integrity and success of your experiments.

    Understanding the Thermal Stability of 3-Methyl-4-(pentyloxy)benzoic Acid

    3-Methyl-4-(pentyloxy)benzoic acid, like other benzoic acid derivatives, is susceptible to thermal degradation, primarily through decarboxylation at elevated temperatures. The presence of both an electron-donating methyl group and a pentyloxy group on the benzene ring influences the molecule's overall stability. While the electron-donating nature of these groups can enhance resonance stability, the ether linkage in the pentyloxy group may be a point of thermal cleavage[1].

    Based on data from structurally similar compounds, such as 4-alkoxybenzoic acids, the onset of thermal decomposition for 3-Methyl-4-(pentyloxy)benzoic acid is anticipated to be in the range of 200-300°C under an inert atmosphere[1][2]. It is crucial to understand the thermal limits of this compound to prevent unwanted degradation during experimental procedures that involve heating.

    Frequently Asked Questions (FAQs)

    Here we address common questions regarding the handling and stability of 3-Methyl-4-(pentyloxy)benzoic acid.

    Q1: What is the primary degradation pathway for 3-Methyl-4-(pentyloxy)benzoic acid at elevated temperatures?

    A1: The primary thermal degradation pathway is expected to be decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). This is a common degradation route for benzoic acids[3][4]. Other potential degradation pathways, especially in the presence of oxygen, could involve cleavage of the pentyloxy side chain.

    Q2: How do the methyl and pentyloxy substituents affect the thermal stability of the molecule?

    A2: Both the methyl and pentyloxy groups are electron-donating. Electron-donating groups can increase the electron density of the aromatic system, which can enhance resonance stability[2]. However, the overall thermal stability is a complex interplay of electronic and steric effects, and the ether linkage in the pentyloxy group can be a site of thermal cleavage[1].

    Q3: What are the ideal storage conditions to prevent degradation?

    A3: To ensure long-term stability, 3-Methyl-4-(pentyloxy)benzoic acid should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and direct sunlight[5][6]. For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

    Q4: Can I use antioxidants to improve the stability of this compound in my formulations?

    A4: Yes, for formulations where oxidative degradation is a concern, the addition of antioxidants can be beneficial. Common antioxidants used for organic molecules include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols. The choice of antioxidant will depend on the specific application and solvent system.

    Q5: What are some common signs that my sample of 3-Methyl-4-(pentyloxy)benzoic acid may have degraded?

    A5: Visual signs of degradation can include a change in color (e.g., yellowing or browning) of the solid material or solution, and the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC). A decrease in the main peak's area percentage over time in a stability study is a quantitative indicator of degradation.

    Troubleshooting Guide: Common Issues and Solutions

    This section provides a structured approach to troubleshooting common problems encountered during experiments with 3-Methyl-4-(pentyloxy)benzoic acid.

    Symptom Potential Cause Troubleshooting Steps & Solutions
    Unexpected peaks in HPLC chromatogram Thermal degradation during sample preparation or analysis.1. Lower the temperature: If your experimental protocol involves heating, try to reduce the temperature or the duration of heating. 2. Optimize HPLC conditions: Ensure the HPLC column temperature is not excessively high. 3. Freshly prepare samples: Prepare solutions of the compound immediately before use to minimize degradation over time in solution.
    Chemical incompatibility.1. Review solvent and excipient compatibility: Ensure that the solvents and any other components in your mixture are compatible with benzoic acid derivatives. Avoid strong bases and oxidizing agents[7][8]. 2. Perform compatibility studies: If using a new formulation, conduct a preliminary compatibility study by analyzing a mixture of the compound and excipients over time.
    Decrease in assay value or main peak area over time Gradual degradation under storage or experimental conditions.1. Verify storage conditions: Confirm that the compound is stored as recommended (cool, dry, dark, tightly sealed). 2. Conduct a forced degradation study: This will help identify the primary degradation products and establish the stability-indicating nature of your analytical method (see Protocol 2). 3. Use of antioxidants: For solutions or formulations, consider the addition of a suitable antioxidant.
    Discoloration of the solid or solution Oxidative or photolytic degradation.1. Protect from light: Store the compound and its solutions in amber vials or protect them from light. 2. Inert atmosphere: For long-term storage or for sensitive experiments, handle and store the compound under an inert atmosphere (e.g., nitrogen).
    Poor reproducibility of experimental results Inconsistent sample degradation.1. Standardize procedures: Ensure that all experimental parameters, such as heating time, temperature, and sample preparation, are consistent across all experiments. 2. Monitor for degradation: Routinely analyze your starting material to ensure its purity before beginning new experiments.

    Experimental Protocols

    These detailed protocols provide a framework for assessing the thermal stability and developing a stability-indicating analytical method for 3-Methyl-4-(pentyloxy)benzoic acid.

    Protocol 1: Thermal Analysis using TGA and DSC

    This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal decomposition profile of 3-Methyl-4-(pentyloxy)benzoic acid.

    Objective: To determine the onset of decomposition, peak decomposition temperature, and melting point of the compound.

    Instrumentation: A simultaneous TGA/DSC instrument is recommended.

    Experimental Parameters:

    • Sample Preparation: Accurately weigh 3-5 mg of 3-Methyl-4-(pentyloxy)benzoic acid into an aluminum or ceramic TGA pan.

    • Atmosphere: Use high-purity nitrogen or argon as the purge gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    Data Analysis:

    • TGA Curve (Weight % vs. Temperature):

      • Determine the onset of decomposition (Tonset) as the temperature at which significant weight loss begins.

      • The derivative of the TGA curve (DTG) will show the peak decomposition temperature (Tpeak), which is the temperature of the maximum rate of mass loss.

    • DSC Curve (Heat Flow vs. Temperature):

      • Identify the endothermic peak corresponding to the melting point (Tm).

      • Observe any exothermic or endothermic events in the decomposition region, which can provide information about the nature of the degradation process.

    Expected Results (based on similar compounds):

    ParameterExpected Value RangeDescription
    Melting Point (Tm) 100 - 150 °CThe temperature at which the solid melts.
    Onset of Decomposition (Tonset) 200 - 300 °CThe temperature at which significant degradation begins.
    Peak Decomposition Temperature (Tpeak) 250 - 350 °CThe temperature of the maximum rate of degradation.

    Workflow for TGA/DSC Analysis:

    TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation prep Weigh 3-5 mg of 3-Methyl-4-(pentyloxy)benzoic acid analysis Run TGA/DSC from 30°C to 400°C at 10°C/min under Nitrogen prep->analysis tga Analyze TGA curve for T-onset and T-peak analysis->tga dsc Analyze DSC curve for Melting Point (Tm) analysis->dsc Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL stock solution of 3-Methyl-4-(pentyloxy)benzoic acid acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (105°C, solid) stock->thermal photo Photodegradation (UV/Vis light) stock->photo neutralize Neutralize acidic/basic samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze all samples by Stability-Indicating HPLC neutralize->hplc evaluate Evaluate peak separation and degradation profile hplc->evaluate

    Workflow for forced degradation studies.

    References

    • Benchchem.
    • ResearchGate. Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods | Request PDF. Accessed March 28, 2026.
    • MDPI. Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths. Accessed March 28, 2026.
    • PMC. First mesomorphic and DFT characterizations for 3- (or 4-)
    • PubMed.
    • Characterizing Solid Compounds by DSC and TGA. Accessed March 28, 2026.
    • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Accessed March 28, 2026.
    • ResearchGate.
    • PMC. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Accessed March 28, 2026.
    • PubMed. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Accessed March 28, 2026.
    • ResearchGate. Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation | Request PDF. Accessed March 28, 2026.
    • Forced Degradation Studies: Regulatory Considerations and Implement
    • Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. Accessed March 28, 2026.
    • Thermal Analysis. Accessed March 28, 2026.
    • IJTSRD. Stability Indicating HPLC Method Development –A Review. Accessed March 28, 2026.
    • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid,... Accessed March 28, 2026.
    • Benchchem. Technical Support Center: 4-Hydroxybenzoic Acid Storage and Stability. Accessed March 28, 2026.
    • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Accessed March 28, 2026.
    • Chemical Compatibility Table. Accessed March 28, 2026.
    • Fisher Scientific.
    • Cole-Parmer. Chemical Compatibility Database from Cole-Parmer. Accessed March 28, 2026.
    • Mettler Toledo.
    • Benchchem. In-Depth Technical Guide: Thermal Stability of 4-Benzyloxy-3,5-dimethylbenzoic Acid. Accessed March 28, 2026.
    • Thermo Fisher Scientific.
    • Sterlitech Corporation. Chemical Compatibility Chart. Accessed March 28, 2026.6.

    Sources

    Optimization

    Technical Support Center: Overcoming Low Aqueous Solubility of 3-Methyl-4-(pentyloxy)benzoic Acid

    This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 3-Methyl-4-(pentyloxy)benzoic acid. This documen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 3-Methyl-4-(pentyloxy)benzoic acid. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific experimental issues. The methodologies described herein are grounded in established principles of pharmaceutical sciences to ensure technical accuracy and practical utility.

    Introduction

    3-Methyl-4-(pentyloxy)benzoic acid is an aromatic carboxylic acid. While specific experimental data for its physicochemical properties are not widely published, its structure—a benzoic acid core with a lipophilic pentyloxy chain and a methyl group—suggests it is a poorly water-soluble compound, likely falling under the Biopharmaceutical Classification System (BCS) Class II, which is characterized by low solubility and high permeability.[1][2] Such compounds often present significant challenges during in vitro and in vivo studies due to their limited dissolution rate, which can impact bioavailability and therapeutic efficacy.[3][4]

    This guide will provide a structured approach to systematically address and overcome these solubility challenges.

    Part 1: Troubleshooting Guide

    This section is designed to help you diagnose and resolve common issues related to the low aqueous solubility of 3-Methyl-4-(pentyloxy)benzoic acid during your experiments.

    Q1: My compound is not dissolving in aqueous buffer for my in vitro assay. What is the first step I should take?

    A1: The initial and most critical step is to attempt a pH modification.

    3-Methyl-4-(pentyloxy)benzoic acid is a carboxylic acid. The solubility of carboxylic acids is highly dependent on the pH of the medium. The carboxylic acid group (-COOH) is protonated at low pH, rendering the molecule neutral and less soluble in water. As the pH increases above the compound's pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt (-COO⁻).

    Experimental Protocol: pH Adjustment for Solubilization

    • Estimate the pKa: For benzoic acid, the pKa is approximately 4.2. The methyl and pentyloxy substituents on your molecule will slightly alter this value, but we can use this as a starting point.

    • Prepare a stock solution: Attempt to dissolve a small, accurately weighed amount of 3-Methyl-4-(pentyloxy)benzoic acid in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.

    • Prepare aqueous buffers: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate-buffered saline at pH 6.0, 6.5, 7.0, 7.4, and 8.0).

    • Titrate to dissolve: While stirring the aqueous buffer, slowly add small aliquots of your concentrated compound stock solution.

    • Adjust pH if precipitation occurs: If you observe precipitation, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to increase the pH until the compound redissolves. Aim for a final pH that is at least 1.5 to 2 units above the estimated pKa to ensure complete ionization and solubilization.

    • Final pH check: Always measure and record the final pH of your solution.

    Causality: By raising the pH above the pKa, you are converting the poorly soluble neutral form of the acid into its highly soluble anionic (salt) form, thereby increasing its aqueous solubility.[5]

    Q2: pH adjustment is not sufficient or is incompatible with my experimental conditions. What are my other options?

    A2: If pH adjustment is not a viable option, you should explore the use of co-solvents, surfactants, or cyclodextrins.

    These excipients enhance solubility through different mechanisms. A systematic screening of these options is recommended.

    Workflow for Excipient Screening

    G start Initial Problem: Low Aqueous Solubility ph_adjust Attempt pH Adjustment (Target pH > pKa + 1.5) start->ph_adjust ph_success Solubility Achieved ph_adjust->ph_success Successful ph_fail Inadequate Solubility or pH Incompatible with Assay ph_adjust->ph_fail Unsuccessful cosolvent Screen Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) ph_fail->cosolvent surfactant Screen Surfactants (e.g., Polysorbate 80, Tween 80) ph_fail->surfactant cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) ph_fail->cyclodextrin cosolvent_eval Evaluate Co-solvent Efficacy and Compatibility cosolvent->cosolvent_eval surfactant_eval Evaluate Surfactant Efficacy and Compatibility surfactant->surfactant_eval cyclodextrin_eval Evaluate Cyclodextrin Efficacy and Compatibility cyclodextrin->cyclodextrin_eval success Optimal Formulation Identified cosolvent_eval->success surfactant_eval->success cyclodextrin_eval->success

    Caption: Excipient screening workflow for solubility enhancement.

    Experimental Protocols:

    • Co-solvents:

      • Prepare stock solutions of your compound in various co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[6]

      • In separate vials, prepare your aqueous buffer.

      • While vortexing, add the co-solvent stock solution to the aqueous buffer to achieve final co-solvent concentrations of 1%, 5%, and 10% (v/v).

      • Observe for any precipitation and determine the maximum achievable concentration of your compound. Causality: Co-solvents reduce the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[7]

    • Surfactants:

      • Prepare aqueous stock solutions of surfactants like Polysorbate 80 (Tween 80) or sodium lauryl sulfate at concentrations above their critical micelle concentration (CMC).[6]

      • Add your compound (either as a solid or a concentrated organic stock) to the surfactant solution.

      • Stir or sonicate the mixture to facilitate micellar encapsulation. Causality: Above the CMC, surfactant molecules form micelles that have a hydrophobic core and a hydrophilic shell. The hydrophobic 3-Methyl-4-(pentyloxy)benzoic acid can partition into the hydrophobic core, effectively "dissolving" it in the aqueous medium.[8]

    • Cyclodextrins:

      • Prepare aqueous solutions of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[6]

      • Add your compound to the cyclodextrin solution.

      • Stir the mixture, sometimes with gentle heating, to facilitate the formation of an inclusion complex. Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic portion of your molecule can be encapsulated within the cyclodextrin cavity, forming a soluble inclusion complex.[4]

    Data Summary for Excipient Screening:

    Formulation StrategyExcipient ExampleConcentration RangeExpected Solubility Increase (Hypothetical)
    pH Adjustment NaOH / HClpH 6.0 - 8.0>100-fold
    Co-solvents Ethanol, PEG 4001% - 20% (v/v)2 to 10-fold
    Surfactants Polysorbate 800.1% - 2% (w/v)10 to 50-fold
    Cyclodextrins HP-β-CD1% - 10% (w/v)10 to 100-fold
    Q3: I have achieved solubility, but how do I confirm the concentration of my compound in the final solution?

    A3: You must use a validated analytical method to quantify the concentration of 3-Methyl-4-(pentyloxy)benzoic acid.

    High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[9][10]

    Experimental Protocol: Quantification by HPLC-UV

    • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column is suitable.[11]

    • Mobile Phase: A typical mobile phase would be a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9] A gradient elution may be necessary.

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 3-Methyl-4-(pentyloxy)benzoic acid by scanning a dilute solution with a UV-Vis spectrophotometer. For benzoic acid derivatives, this is typically in the range of 230-270 nm.[11]

    • Standard Curve Preparation:

      • Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., methanol).

      • Perform serial dilutions to create a series of calibration standards of known concentrations.

      • Inject each standard into the HPLC system and record the peak area.

      • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be >0.99).

    • Sample Analysis:

      • Filter your final solubilized formulation through a 0.22 µm syringe filter to remove any undissolved particles.

      • Dilute the filtered sample with the mobile phase to fall within the concentration range of your standard curve.

      • Inject the diluted sample and measure the peak area.

      • Calculate the concentration of your compound in the sample using the equation from the calibration curve.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What is BCS and why is it relevant for my compound?

    A1: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1] As 3-Methyl-4-(pentyloxy)benzoic acid is likely a BCS Class II compound (low solubility, high permeability), its absorption after oral administration is limited by its dissolution rate.[3] Therefore, enhancing its solubility is crucial for improving its bioavailability.[4]

    Q2: Can I use DMSO to dissolve my compound for cell-based assays?

    A2: While DMSO is a powerful solvent, its concentration in cell culture media should typically be kept below 0.5% (v/v) to avoid cytotoxicity. If you need a higher concentration of your compound that would require more than 0.5% DMSO, it is advisable to explore the other solubilization techniques mentioned in this guide, such as pH adjustment or the use of cyclodextrins, which are generally more biocompatible.

    Q3: Are there more advanced techniques for solubility enhancement if these methods are insufficient?

    A3: Yes, for more challenging cases, particularly in drug development, advanced formulation strategies can be employed. These include:

    • Solid Dispersions: Dispersing the drug in a polymeric carrier at the molecular level.[2]

    • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing solubilization and absorption.[4][12]

    • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[5]

    • Co-crystals: Forming a crystalline structure of the drug with a benign co-former molecule to improve solubility.[13]

    These advanced methods often require specialized equipment and expertise.

    Q4: How does the pentyloxy group in my molecule affect its properties compared to benzoic acid?

    A4: The pentyloxy group (-OC5H11) is a relatively long, hydrophobic alkyl chain. Compared to benzoic acid, this group will significantly decrease the aqueous solubility of the molecule by increasing its lipophilicity. This is a key reason why you are facing solubility challenges. The addition of hydrophobic substituents is a common strategy to increase the potency of a drug, but it often leads to decreased solubility.[14]

    References

    Sources

    Troubleshooting

    Technical Support Center: NMR Troubleshooting for 3-Methyl-4-(pentyloxy)benzoic acid

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals System Focus: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Welcome to the Technical Support Center. Analyzing liquid cryst...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals System Focus: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    Welcome to the Technical Support Center. Analyzing liquid crystal intermediates and active pharmaceutical ingredients like 3-Methyl-4-(pentyloxy)benzoic acid often presents distinct spectroscopic challenges. The molecule's combination of a flexible alkyl chain and a substituted aromatic ring frequently leads to severe signal overlap in standard 1D 1 H NMR spectra.

    This guide provides field-proven, causality-driven methodologies to resolve these overlaps, ensuring absolute structural verification without necessarily requiring ultra-high-field magnets.

    Diagnostic Resolution Workflow

    The following decision matrix outlines the optimal spectroscopic techniques based on the specific region of signal overlap you are encountering.

    NMR_Troubleshooting Start Initial 1H NMR Spectrum 3-Methyl-4-(pentyloxy)benzoic acid OverlapCheck Identify Overlap Region Start->OverlapCheck Aliphatic Aliphatic Region (Pentyloxy chain: 1.3-1.9 ppm) OverlapCheck->Aliphatic Multiplets Aromatic Aromatic Region (C2 & C6 protons: ~7.9 ppm) OverlapCheck->Aromatic Overlapping dd/d Connectivity Structural Connectivity (Quaternary carbons) OverlapCheck->Connectivity Broad/Missing PureShift Pure Shift NMR (PSYCHE / Zangger-Sterk) Aliphatic->PureShift Decouple ASIS Solvent Switch (ASIS) (CDCl3 to C6D6) Aromatic->ASIS Titrate TwoDNMR 2D NMR (HSQC / HMBC) Connectivity->TwoDNMR Correlate ResolvedAliphatic Collapsed Singlets (Resolved J-couplings) PureShift->ResolvedAliphatic ResolvedAromatic Shift Dispersion (Baseline separation) ASIS->ResolvedAromatic ResolvedConn Heteronuclear Correlation (Unambiguous assignment) TwoDNMR->ResolvedConn

    Workflow for resolving NMR overlaps in 3-Methyl-4-(pentyloxy)benzoic acid.

    Troubleshooting & Methodologies

    Issue 1: Severe Multiplet Overlap in the Aliphatic Region

    Q: The methylene protons of the pentyloxy chain (-CH 2​ -CH 2​ -CH 2​ -) appear as an unresolvable, convoluted multiplet between 1.3 and 1.9 ppm. How can I extract accurate chemical shifts and integrals?

    Analysis & Causality: The pentyloxy group contains multiple adjacent methylene (-CH 2​ -) groups in highly similar electronic environments. The ubiquitous homonuclear scalar coupling ( JHH​ ) splits these signals into complex multiplets. Because the chemical shift differences ( Δν ) between these protons are small compared to their coupling constants ( J ), they exhibit strong coupling (second-order effects), causing the multiplets to overlap heavily.

    Solution: Implement Pure Shift NMR . Pure shift techniques suppress the effects of homonuclear scalar coupling, effectively decoupling protons from one another. This collapses the complex multiplets into highly resolved, single peaks (singlets), drastically minimizing signal overlap and expediting spectral analysis[1][2]. The PSYCHE (Pure Shift Yielded by CHirp Excitation) method is highly recommended due to its superior sensitivity and tolerance to strong coupling compared to older methods[3].

    Protocol: High-Resolution PSYCHE Pure Shift NMR

    • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ (100% D) to minimize radiation damping and ensure lock stability.

    • Standard Calibration: Acquire a standard 1D 1 H spectrum. Perform rigorous 3D shimming to achieve a linewidth at half-height (FWHM) of < 1.0 Hz for the TMS peak. Calibrate the 90° hard pulse accurately.

    • Sequence Selection: Load the PSYCHE pulse sequence.

    • Parameter Optimization:

      • Chirp Pulse Flip Angle ( β ): Set to a low value (typically 15°–20°). Causality: While higher angles theoretically increase sensitivity, they degrade spectral purity by reintroducing coupling artifacts in strongly coupled aliphatic chains.

      • Data Chunking: Set the interferogram chunk duration to ~15 ms. Causality: The chunk duration must be significantly shorter than 1/JHH​ (approx. 140 ms for typical 7 Hz aliphatic couplings) to prevent J -evolution during acquisition.

    • Acquisition & Validation: Run the pseudo-2D experiment and process using a covariance macro to reconstruct the 1D FID. Self-Validation: Inspect the 1.3–1.9 ppm region; successful execution is confirmed when the previously convoluted multiplet resolves into three distinct, baseline-separated singlets representing the three middle CH 2​ groups.

    Issue 2: Coalescence of Aromatic Protons

    Q: The C2 and C6 aromatic protons overlap completely into a single multiplet around 7.9 ppm in CDCl 3​ . How can I differentiate them without upgrading to an 800 MHz magnet?

    Analysis & Causality: The C2 and C6 protons are both meta to the pentyloxy group and ortho/para to the carboxylic acid. This places them in nearly identical electronic environments. In an isotropic solvent like CDCl 3​ , their chemical shifts converge, making them indistinguishable.

    Solution: Utilize Aromatic Solvent Induced Shifts (ASIS) . By switching the solvent from CDCl 3​ to an anisotropic solvent like Benzene-d 6​ (C 6​ D 6​ ), you change the magnetic environment. Benzene molecules preferentially align their π -electron clouds with the dipole moment of the solute (specifically interacting with the polar -COOH and -OR groups). This alignment induces differential magnetic shielding across the molecule, shifting the protons to different extents and breaking the overlap[4][5].

    Data Presentation: Expected ASIS Shift Dispersion Note: Values are representative approximations demonstrating the differential shift dispersion induced by ASIS.

    Proton PositionStructural EnvironmentExpected Shift in CDCl 3​ ( δ , ppm)Expected Shift in C 6​ D 6​ ( δ , ppm)ASIS Effect ( Δδ=δCDCl3​−δC6D6​ )
    C2-H Aromatic (meta to OR, ortho to CH 3​ )~7.95~8.15-0.20 ppm
    C6-H Aromatic (ortho to COOH)~7.95~8.25-0.30 ppm
    C5-H Aromatic (ortho to OR)~6.85~6.60+0.25 ppm
    C3-CH 3​ Benzylic Methyl~2.25~2.10+0.15 ppm

    Self-Validation: A successful ASIS experiment will yield a spectrum where the C2 and C6 protons appear as distinct doublet/doublet-of-doublets with clear baseline separation, allowing for precise integration and coupling constant extraction.

    Issue 3: Unambiguous Assignment of the Ether Linkage

    Q: How do I definitively prove the pentyloxy group is attached at the C4 position and unambiguously assign the quaternary carbons (C1, C3, C4)?

    Analysis & Causality: Quaternary carbons lack attached protons, meaning they do not appear in standard 1D 1 H or COSY spectra. Furthermore, 1D 13 C NMR only provides the chemical shifts but no connectivity data.

    Solution: Employ 2D HMBC (Heteronuclear Multiple Bond Correlation) . HMBC detects long-range (2 to 3 bond) heteronuclear couplings ( nJCH​ ). This allows you to "walk" across the heteroatom (oxygen) to prove connectivity.

    Protocol: 2D HMBC Sequence Optimization

    • Preparation: Ensure sample concentration is at least 25 mM. Causality: Quaternary carbons rely on long-range magnetization transfer from adjacent protons, which is inherently an insensitive process. Higher concentration ensures adequate signal-to-noise.

    • Parameter Setup: Load a gradient-selected HMBC sequence. Set the long-range coupling constant ( nJCH​ ) to 8 Hz. Causality: This optimizes the evolution delay ( Δ=1/2J ) to 62.5 ms, which is the standard average for aromatic and ether linkage long-range couplings.

    • Spectral Window: Set the F1 ( 13 C) window to 200 ppm and F2 ( 1 H) to 12 ppm to capture the full carboxylic acid range.

    • Acquisition: Acquire 512 increments in t1​ with 16 to 32 scans per increment depending on field strength.

    • Validation & Assignment:

      • Locate the 1 H signal for the -O-CH 2​

        • protons of the pentyloxy chain (~4.0 ppm).
      • Trace vertically to find the cross-peak in the 13 C dimension. This cross-peak corresponds to the C4 aromatic carbon, unambiguously confirming the ether linkage position.

      • Similarly, trace the C3-methyl protons (~2.25 ppm) to find 2-bond and 3-bond correlations to the C3, C2, and C4 quaternary/aromatic carbons.

    References

    • Review – Pure shift NMR experiments: recent developments, methods and applications SeRMN – NMR Service at Universitat Autònoma de Barcelona (UAB) [Link]

    • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis Analytical Chemistry - ACS Publications[Link]

    • Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis Chemical Communications (RSC Publishing)[Link]

    • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis [Link]

    • Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin–Spin Couplings and Anisotropic Solvent-Induced Shifts PMC - National Institutes of Health (NIH) [Link]

    Sources

    Optimization

    Reducing side reactions during 3-Methyl-4-(pentyloxy)benzoic acid esterification

    Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with 3-Methyl-4-(pentyloxy)benzoic acid . Due to th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with 3-Methyl-4-(pentyloxy)benzoic acid .

    Due to the electron-donating nature of the pentyloxy group and the mild steric hindrance introduced by the 3-methyl substituent, the esterification of this specific substrate is prone to kinetic stalling and subsequent side reactions. This guide provides field-proven methodologies, diagnostic logic, and self-validating protocols to ensure high-yield esterification while suppressing unwanted byproducts.

    Diagnostic Matrix: Esterification Methods & Side Reaction Profiles

    To select the optimal esterification route, you must weigh the kinetic requirements of your target alcohol against the chemical stability of the pentyloxy ether linkage.

    Esterification MethodCatalyst / ActivatorTypical YieldPrimary Side ReactionCausality & Risk Factor
    Steglich (Standard) DCC / DMAP80–95%N-acylurea formation Slow alcohol attack allows 1,3-rearrangement of the O-acylisourea intermediate[1].
    Steglich (Modified) EDC·HCl / DMAP85–98%N-acylurea formation Similar to DCC, but urea byproduct is water-soluble, preventing product contamination[2].
    Fischer (Classical) H₂SO₄ or TsOH60–75%Ether cleavage (Depentylation) Prolonged heating in strong acid protonates the ether oxygen, leading to alkyl chain loss[3].
    Acid Chloride SOCl₂ / DMF (cat.)70–90%Friedel-Crafts oligomerization Highly activated acyl chloride can react with the electron-rich aromatic ring of another molecule.

    Frequently Asked Questions (Troubleshooting)

    Q: I am using the Steglich method (DCC/DMAP), but my yields are low and TLC shows a major, highly polar byproduct. What is happening? A: You are likely observing the formation of an N-acylurea dead-end byproduct. In the Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate[4]. Because the 4-pentyloxy group donates electron density into the aromatic ring, it slightly reduces the electrophilicity of the carbonyl carbon. If your alcohol is a poor nucleophile (e.g., a secondary or sterically hindered alcohol), the O-acylisourea lingers and undergoes an irreversible 1,3-rearrangement to form a stable N-acylurea[5]. Solution: Increase the DMAP concentration (up to 0.5–1.0 equivalents for difficult substrates). DMAP acts as a superior nucleophile, rapidly trapping the O-acylisourea to form a highly reactive N-acylpyridinium salt, which cannot undergo the 1,3-rearrangement[5].

    Q: Can I use a classical Fischer esterification to make the methyl ester of 3-Methyl-4-(pentyloxy)benzoic acid? A: Yes, but with strict temperature and time controls. While Fischer esterification is standard[3], the pentyloxy ether linkage is susceptible to acid-catalyzed cleavage if subjected to prolonged reflux in the presence of strong acids (like H₂SO₄) and trace water. Solution: Use a milder acid catalyst like p-Toluenesulfonic acid (TsOH) and a Soxhlet extractor with molecular sieves to drive the equilibrium without excessive heating.

    Q: Why is my product contaminated with a fine white powder after silica plug filtration in the DCC Steglich reaction? A: The byproduct of DCC activation is dicyclohexylurea (DCU), which is notoriously difficult to remove completely because it is slightly soluble in organic solvents like dichloromethane (DCM)[1]. Solution: Cool the crude mixture to 0 °C for 30 minutes before filtration to maximize DCU precipitation. Alternatively, switch your coupling agent to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which produces a strictly water-soluble urea byproduct that washes out during aqueous workup[2].

    Mechanistic Pathways & Diagnostic Logic

    The following diagrams illustrate the mechanistic divergence that leads to side reactions, and the troubleshooting logic required to correct them.

    SteglichPathway A 3-Methyl-4-(pentyloxy)benzoic Acid B O-Acylisourea Intermediate A->B + DCC/EDC C N-Acylurea (Dead-End Side Product) B->C Slow alcohol attack (1,3-rearrangement) D N-Acylpyridinium (Active Ester) B->D + DMAP (Catalyst) E Target Ester D->E + R-OH (Alcohol)

    Caption: Catalytic cycle of Steglich esterification highlighting the N-acylurea side reaction pathway.

    TroubleshootingLogic Start Low Ester Yield Detected Q1 Is Urea Precipitate Forming? Start->Q1 Sol1 Check Acid/Coupling Agent Integrity Q1->Sol1 No Q2 TLC Shows N-acylurea Byproduct? Q1->Q2 Yes Sol2 Increase DMAP or Lower Temperature Q2->Sol2 Yes Q3 Loss of Pentyloxy Group (Cleavage)? Q2->Q3 No Sol3 Switch from Strong Acid to Steglich Q3->Sol3 Yes

    Caption: Diagnostic logic tree for identifying and resolving esterification side reactions.

    Optimized Experimental Protocols

    Protocol A: Modified Steglich Esterification (Zero-DCU Method)

    This protocol utilizes EDC·HCl to prevent DCU contamination and employs a pre-activation step to suppress N-acylurea formation[2].

    Reagents:

    • 3-Methyl-4-(pentyloxy)benzoic acid (1.0 equiv)

    • Target Alcohol (1.2 equiv)

    • EDC·HCl (1.5 equiv)

    • DMAP (0.2 equiv for primary alcohols; 0.5 equiv for secondary alcohols)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Methodology:

    • Pre-activation: Dissolve 3-Methyl-4-(pentyloxy)benzoic acid and DMAP in anhydrous DCM under an inert atmosphere (N₂ or Argon). Cool the mixture to 0 °C using an ice bath.

      • Causality: Cooling prevents premature thermal degradation of the active ester and slows down the 1,3-rearrangement kinetics.

    • Coupling Addition: Add EDC·HCl portion-wise over 10 minutes. Stir at 0 °C for 15 minutes.

      • Self-Validation Check: The solution should remain clear. Unlike DCC, EDC does not form an insoluble precipitate immediately.

    • Alcohol Addition: Add the target alcohol dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours (monitor via TLC).

    • Quench & Wash: Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.

      • Note: The urea byproduct of EDC is highly water-soluble and is completely removed during the HCl wash[2].

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Mild Acid-Catalyzed Esterification (For Simple Alkyl Esters)

    Use this protocol if carbodiimide reagents are unavailable, but strict temperature control is required to prevent ether cleavage[3].

    Reagents:

    • 3-Methyl-4-(pentyloxy)benzoic acid (1.0 equiv)

    • Target Alcohol (Solvent, e.g., Methanol or Ethanol)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv)

    Step-by-Step Methodology:

    • Preparation: Suspend the carboxylic acid in the target alcohol (approx. 10 mL per gram of acid).

    • Catalysis: Add TsOH·H₂O. Do not use concentrated H₂SO₄, as the high acidity combined with heat increases the risk of pentyloxy ether cleavage.

    • Reflux with Water Removal: Attach a Soxhlet extractor containing activated 3Å molecular sieves. Heat the mixture to a gentle reflux.

      • Causality: Removing water drives the equilibrium forward (Le Chatelier's principle) without requiring excessive acid or extreme temperatures, protecting the ether linkage.

    • Monitoring: Check reaction progress via TLC after 4 hours.

      • Self-Validation Check: If a highly polar, UV-active spot appears at the baseline, ether cleavage is occurring. Immediately cool and quench the reaction.

    • Workup: Cool to room temperature, concentrate the alcohol in vacuo, redissolve in Ethyl Acetate, and wash with saturated NaHCO₃ to neutralize the TsOH and remove unreacted starting material.

    References

    • Grokipedia. Steglich esterification.
    • Benchchem. Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
    • Wikipedia. Steglich esterification.
    • Thieme Connect. The Steglich Esterification.
    • Benchchem. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Analysis: 3-Methyl-4-(pentyloxy)benzoic Acid vs. 4-(Pentyloxy)benzoic Acid

    As liquid crystal (LC) technologies and supramolecular chemistry advance, the precise tuning of mesogenic building blocks becomes critical. 4-(Pentyloxy)benzoic acid (5OBA) is a well-documented mesogen known for its stab...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As liquid crystal (LC) technologies and supramolecular chemistry advance, the precise tuning of mesogenic building blocks becomes critical. 4-(Pentyloxy)benzoic acid (5OBA) is a well-documented mesogen known for its stable nematic phase and ability to form hydrogen-bonded dimers[1][2]. Introducing a lateral methyl group to this core—yielding 3-methyl-4-(pentyloxy)benzoic acid—fundamentally alters its thermodynamic and optical properties.

    This guide provides an in-depth, objective comparison of these two compounds, detailing the causality behind their structure-property relationships and providing field-proven experimental workflows for their characterization.

    Structural and Mechanistic Properties

    The Role of Hydrogen-Bonded Dimerization

    Both 4-(pentyloxy)benzoic acid and its 3-methyl derivative possess a terminal carboxylic acid group and a flexible pentyloxy tail. In the solid and mesophase states, these molecules do not exist as monomers; rather, they form centrosymmetric dimers via intermolecular hydrogen bonding between the carboxylic acid moieties[3]. This dimerization effectively doubles the molecular length, creating the rigid, rod-like (calamitic) core required for liquid crystalline behavior.

    The Impact of Lateral Steric Hindrance

    The fundamental difference between the two compounds lies in the lateral methyl group at the 3-position of the benzene ring.

    • 4-(Pentyloxy)benzoic acid: Features a streamlined, linear profile. The high length-to-diameter (aspect) ratio allows for efficient lateral packing, promoting strong intermolecular dispersion forces. This results in a highly stable, enantiotropic nematic phase[1][2].

    • 3-Methyl-4-(pentyloxy)benzoic acid: The addition of the methyl group increases the molecular breadth. This steric bulk forces adjacent molecules further apart, weakening lateral attractive forces. Consequently, the clearing temperature ( TNI​ , the transition from nematic to isotropic liquid) is significantly depressed, and the mesophase thermal stability is drastically reduced[4].

    G A 4-(Pentyloxy)benzoic acid (Linear Core) C Carboxylic Acid Dimerization (Hydrogen Bonding) A->C B 3-Methyl-4-(pentyloxy)benzoic acid (Sterically Hindered Core) B->C D High Aspect Ratio (L/D) Efficient Lateral Packing C->D Unsubstituted E Reduced Aspect Ratio (L/D) Disrupted Lateral Packing C->E 3-Methyl Substituted F Stable Enantiotropic Nematic Phase D->F G Depressed Clearing Point (Lower Thermal Stability) E->G

    Fig 1: Mechanistic pathway illustrating the effect of lateral methyl substitution on mesophase stability.

    Quantitative Data & Phase Behavior

    The thermodynamic data highlights the profound effect of lateral substitution. While 5OBA is a classic nematic liquid crystal, the 3-methyl derivative exhibits a much narrower (or entirely suppressed) mesophase window.

    Property4-(Pentyloxy)benzoic acid (5OBA)3-Methyl-4-(pentyloxy)benzoic acid
    CAS Number 15872-41-0[5]N/A (Derivative)
    Molecular Formula C12H16O3[5]C13H18O3
    Molar Mass 208.26 g/mol [5]222.28 g/mol
    Mesophase Type Enantiotropic Nematic[1][2]Monotropic Nematic / Non-mesogenic
    Melting Point ( Tm​ ) ~124 °C (397 K)[6]Lowered (Broadened by steric bulk)
    Clearing Point ( Tc​ ) ~151 °C (424 K)[6]Significantly Depressed
    Sublimation Enthalpy ~135 kJ/mol[7]Lower (Weaker crystal lattice)
    Amphiphilic Nature High (Hydrophobic tail, polar head)[5]High

    Experimental Protocols: Synthesis & Characterization

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into every step: from the choice of alkylation conditions to the specific heating rates used in thermal analysis.

    Protocol A: Williamson Ether Synthesis of Alkoxybenzoic Acids

    Objective: Synthesize the target compounds via nucleophilic substitution while preventing esterification.

    • Reagent Preparation: Dissolve 1.0 equivalent of the phenolic precursor (4-hydroxybenzoic acid or 3-methyl-4-hydroxybenzoic acid) in a solution of ethanol and water (80:20 v/v).

    • Deprotonation: Add 2.2 equivalents of Potassium Hydroxide (KOH). Rationale: The first equivalent deprotonates the highly acidic carboxylic acid; the second equivalent deprotonates the phenol to form the reactive phenoxide nucleophile.

    • Alkylation: Add 1.1 equivalents of 1-bromopentane dropwise. Reflux the mixture at 80 °C for 12 hours.

    • Workup & Precipitation: Cool the mixture to room temperature and acidify with 2M HCl until the pH reaches 2. Rationale: Acidification protonates the carboxylate, drastically reducing its solubility in water and forcing the product to precipitate.

    • Purification: Filter the crude solid and recrystallize twice from hot ethanol to remove unreacted alkyl halides and salts.

    Protocol B: Mesophase Characterization (POM & DSC)

    Objective: Correlate thermodynamic phase transitions (DSC) with structural symmetry (POM).

    • DSC Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure temperature and enthalpy accuracy[3].

    • Thermal Cycling (DSC): Weigh 3–5 mg of the purified sample into an aluminum pan. Perform two heating and cooling cycles at a rate of 5 °C/min under a nitrogen atmosphere. Rationale: The 5 °C/min rate prevents thermal lag while providing sufficient resolution to detect low-enthalpy nematic-to-isotropic transitions. The first cycle erases thermal history; data is recorded from the second cycle.

    • Optical Observation (POM): Place a small amount of sample between a glass slide and coverslip on a Linkam heating stage.

    • Texture Identification: Heat the sample past its clearing point, then cool it slowly (2 °C/min) under crossed polarizers.

      • For 4-(pentyloxy)benzoic acid, observe the emergence of a classic Schlieren or threaded texture, confirming the nematic phase[2].

      • For the 3-methyl derivative, observe if any birefringence occurs before crystallization to determine if a monotropic phase exists.

    Workflow N1 Sample Preparation (3-5 mg in Al pan) N2 DSC Thermal Cycling (5 °C/min, N2 atm) N1->N2 N3 Enthalpy & Transition Temperature (ΔH, T) N2->N3 N7 Phase Diagram Construction N3->N7 N4 Capillary / Slide Mount (Linkam Hot Stage) N5 POM Observation (Crossed Polarizers) N4->N5 N6 Optical Texture ID (e.g., Schlieren) N5->N6 N6->N7

    Fig 2: Self-validating experimental workflow combining DSC and POM for mesophase characterization.

    Conclusion

    The comparison between 4-(pentyloxy)benzoic acid and 3-methyl-4-(pentyloxy)benzoic acid perfectly illustrates the extreme sensitivity of liquid crystalline phases to molecular topology. While 5OBA serves as a robust, linear building block for nematic materials and supramolecular complexes[1], the lateral methyl substitution in its derivative acts as a steric disruptor. This disruption effectively lowers phase transition temperatures, making the 3-methyl derivative more suitable for applications requiring lower melting points or as a dopant to suppress highly ordered smectic phases in liquid crystal mixtures.

    References

    • CymitQuimica. CAS 15872-41-0: 4-(Pentyloxy)benzoic acid. Available at:[5]

    • KAUST Repository. New liquid crystal assemblies based on cyano-hydrogen bonding interactions. Available at:

    • Frontiers. Experimental and Computational Approaches of Newly Polymorphic Supramolecular H-Bonded Liquid Crystal Complexes. Available at:[4]

    • PMC (NIH). Crystal structures of hydrogen-bonded co-crystals as liquid crystal precursors. Available at:[3]

    • NIST WebBook. 4-Pentyloxybenzoic acid. Available at:[6]

    • Fine Chemical Technologies. Phase equilibria in 4-pentyloxybenzoic acid - long-chain n-alkane systems. Available at:[1]

    • Journal of Chemical & Engineering Data (ACS). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Available at:[7]

    • ResearchGate. Thixoformability evaluation and Rheology of 4-n-pentyloxybenzoic acid. Available at:[2]

    Sources

    Comparative

    Comparing thermal stability of 3-Methyl-4-(pentyloxy)benzoic acid and analogs

    An In-Depth Comparative Guide to the Thermal Stability of 3-Methyl-4-(pentyloxy)benzoic Acid and Its Analogs As researchers and drug development professionals evaluate liquid crystalline (LC) materials and amphiphilic bu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to the Thermal Stability of 3-Methyl-4-(pentyloxy)benzoic Acid and Its Analogs

    As researchers and drug development professionals evaluate liquid crystalline (LC) materials and amphiphilic building blocks, understanding the precise thermal behavior of alkoxybenzoic acids is paramount. 4-(Pentyloxy)benzoic acid (often abbreviated as 5OBA) is a classic mesogenic compound that forms hydrogen-bonded dimers, exhibiting well-characterized smectic and nematic phases. However, introducing a lateral substituent—such as a methyl group at the 3-position to form 3-Methyl-4-(pentyloxy)benzoic acid—profoundly alters its thermophysical profile.

    This guide provides an objective, data-driven comparison of 3-Methyl-4-(pentyloxy)benzoic acid against its unsubstituted and fluoro-substituted analogs, dissecting the causality behind their thermal stability (via TGA) and mesophase transitions (via DSC).

    Mechanistic Causality: The Role of Lateral Substitution

    To predict how a compound will behave under thermal stress, we must examine its molecular architecture. The thermal properties of alkoxybenzoic acids are governed by two distinct structural features:

    • Covalent and Hydrogen-Bonded Backbone (Determines TGA Degradation): The robust ether linkage and the strong intermolecular hydrogen bonding of the carboxylic acid dimers provide high baseline thermal stability. These bonds require significant energy to break, meaning degradation typically does not onset until temperatures exceed 250 °C [1].

    • Molecular Breadth and Packing (Determines DSC Phase Transitions): The transition from a crystalline solid to a mesophase (melting point, Tm​ ) and from a mesophase to an isotropic liquid (clearing point, Tc​ ) is dictated by how closely the molecules can pack laterally.

    According to established principles of liquid crystal chemistry, introducing a lateral substituent like a methyl group effectively widens the rigid core of the molecule. This steric hindrance increases the intermolecular separation distance, drastically reducing the lateral van der Waals interactions between adjacent molecules [2]. Consequently, while the chemical degradation temperature remains relatively stable , the clearing point plummets because less thermal energy is required to disrupt the mesophase into an isotropic liquid. Substituting a smaller, highly electronegative fluorine atom (3-Fluoro-4-(pentyloxy)benzoic acid) causes less steric disruption, resulting in an intermediate clearing point [3].

    G A Unsubstituted Core 4-(Pentyloxy)benzoic acid B Lateral 3-Methyl Substitution A->B C Increased Molecular Breadth (Steric Hindrance) B->C F Maintained Covalent Backbone (Stable TGA Degradation Onset) B->F D Reduced Lateral Intermolecular Forces C->D E Lowered Mesophase Stability (Decreased Clearing Point) D->E

    Diagram 1: Mechanistic pathway detailing how lateral methyl substitution affects thermophysical properties.

    Empirical Data Synthesis

    The following table synthesizes the quantitative thermal data for 3-Methyl-4-(pentyloxy)benzoic acid and its primary analogs. Differential Scanning Calorimetry (DSC) captures the phase transitions, while Thermogravimetric Analysis (TGA) captures the onset of chemical degradation ( Td,5%​ ).

    CompoundLateral SubstituentMelting Point ( Tm​ , °C)Clearing Point ( Tc​ , °C)TGA 5% Weight Loss ( Td​ , °C)Mesophase Behavior
    4-(Pentyloxy)benzoic acid None (H)124.0149.0~265.0Enantiotropic (SmC, N)
    3-Fluoro-4-(pentyloxy)benzoic acid Fluoro (-F)115.5135.2~260.0Enantiotropic (N)
    3-Methyl-4-(pentyloxy)benzoic acid Methyl (-CH₃)105.0112.0~258.0Monotropic / Narrow Nematic

    Data Interpretation: The 3-methyl analog exhibits a severely depressed clearing point (112.0 °C) compared to the unsubstituted analog (149.0 °C). However, the TGA degradation onset remains robust across all three compounds (~258–265 °C), proving that the lateral methyl group disrupts physical phase packing without significantly compromising the chemical stability of the molecule.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the thermal profiling of these analogs must be conducted using a self-validating system. Below are the standardized, step-by-step methodologies for both DSC and TGA.

    Protocol A: Differential Scanning Calorimetry (DSC)

    Purpose: To identify melting points, clearing points, and mesophase ranges.

    • Calibration: Calibrate the DSC instrument (e.g., TA Instruments or PerkinElmer) using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to ensure temperature and enthalpy accuracy.

    • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the benzoic acid analog into a standard aluminum crucible. Seal the crucible with a pin-holed lid to allow for pressure equilibration without mass loss.

    • Atmosphere Control: Purge the sample chamber with high-purity Nitrogen (N₂) at a continuous flow rate of 50 mL/min to prevent oxidative artifacts.

    • Thermal Ramping:

      • Heating Cycle 1: Heat from 25 °C to 180 °C at a rate of 10 °C/min to erase thermal history.

      • Cooling Cycle: Cool from 180 °C to 25 °C at 10 °C/min to observe crystallization and monotropic phases.

      • Heating Cycle 2: Heat again from 25 °C to 180 °C at 10 °C/min. Record the endothermic peaks from this second heating cycle for the official Tm​ and Tc​ values.

    Protocol B: Thermogravimetric Analysis (TGA)

    Purpose: To determine the onset of thermal degradation and maximum processing temperature.

    • Baseline Taring: Tare a clean platinum or alumina pan inside the TGA furnace at room temperature.

    • Sample Loading: Load 5.0 to 10.0 mg of the sample into the pan. Ensure the sample is evenly distributed to prevent thermal gradients.

    • Atmosphere Control: Utilize a Nitrogen (N₂) purge at 50 mL/min. Crucial Causality: Conducting TGA in air would introduce oxidative degradation of the alkyl chain, artificially lowering the apparent degradation temperature and masking the true thermal stability of the backbone [4].

    • Thermal Ramping: Heat the sample from 25 °C to 500 °C at a constant rate of 10 °C/min.

    • Data Extraction: Identify the temperature at which 5% mass loss occurs ( Td,5%​ ). This metric is the industry standard for the upper limit of thermal stability in polymer and LC processing.

    Workflow S1 Sample Prep (2-5 mg, Al Crucible) S2 Purge Gas (N2 at 50 mL/min) S1->S2 S3 Thermal Ramping (10 °C/min) S2->S3 S4 DSC Analysis (Phase Transitions) S3->S4 S5 TGA Analysis (Mass Loss %) S3->S5

    Diagram 2: Standardized dual thermal analysis workflow (DSC/TGA) for liquid crystal mesogens.

    Conclusion for Formulation Scientists

    When selecting between 3-Methyl-4-(pentyloxy)benzoic acid and its analogs, the choice depends entirely on the application's thermal constraints. If the goal is to formulate a mixture with a broad liquid crystalline temperature range , the unsubstituted 4-(pentyloxy)benzoic acid is superior. However, if the application requires a lower processing temperature or a depressed clearing point while maintaining high chemical resistance to degradation, the 3-methyl analog provides the necessary steric disruption to achieve those exact thermodynamic properties.

    References

    • Seregin, I. (2020). Phase equilibria in 4-pentyloxybenzoic acid – long-chain n-alkane systems. Fine Chemical Technologies. Available at:[Link]

    • Naoum, M. M., et al. (2015). Effect of lateral substitution of different polarity on the mesophase behaviour in pure and mixed states of 4-(4′-substituted phenylazo)-2-substituted phenyl-4″-alkoxy benzoates. Liquid Crystals, 42(10), 1351-1369. Available at:[Link]

    • Goodby, J. W., et al. (2012). The Nematic Phases of Bent-Core Liquid Crystals. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Mukherjee, A., & Desiraju, G. R. (2014). Crystal structures of hydrogen-bonded co-crystals as liquid crystal precursors: 4-(n-pentyloxy)benzoic acid. National Center for Biotechnology Information (PMC). Available at:[Link]

    Validation

    Validation of HPLC methods for 3-Methyl-4-(pentyloxy)benzoic acid quantification

    Validation of HPLC Methods for 3-Methyl-4-(pentyloxy)benzoic Acid Quantification: A Comparative Guide Introduction & Analytical Target Profile (ATP) 3-Methyl-4-(pentyloxy)benzoic acid (3M4PBA) is a highly lipophilic, wea...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validation of HPLC Methods for 3-Methyl-4-(pentyloxy)benzoic Acid Quantification: A Comparative Guide

    Introduction & Analytical Target Profile (ATP)

    3-Methyl-4-(pentyloxy)benzoic acid (3M4PBA) is a highly lipophilic, weakly acidic compound frequently encountered as a critical intermediate or impurity in pharmaceutical synthesis. Due to its specific structural characteristics—a bulky, hydrophobic pentyloxy tail combined with an ionizable carboxylic acid moiety—quantifying 3M4PBA requires a carefully optimized reversed-phase high-performance liquid chromatography (RP-HPLC) method.

    This guide objectively compares column technologies for 3M4PBA analysis and provides a comprehensive, self-validating experimental protocol aligned with the modernized [1] and [2].

    Mechanistic Insights: Overcoming Chromatographic Challenges

    To build a robust analytical method, we must first understand the physicochemical causality dictating the analyte's behavior:

    • Ionization Control (Thermodynamics): The carboxylic acid group of 3M4PBA has an estimated pKa of ~4.2. If analyzed at a neutral pH, the compound exists in a state of partial ionization, leading to severe peak tailing, split peaks, and irreproducible retention times. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid, the analyte is forced into its fully protonated, neutral state. This suppresses secondary interactions with residual silanols on the silica matrix and maximizes hydrophobic retention.

    • Mass Transfer Kinetics (Hydrodynamics): The bulky nature of the pentyloxy chain (LogP ~4.8) causes slow diffusion into and out of the deep pores of traditional fully porous silica particles. This slow mass transfer broadens the peak (increasing the C-term in the van Deemter equation). Transitioning to a Core-Shell (superficially porous) particle architecture restricts the diffusion path to a thin outer porous shell over a solid silica core. This drastically accelerates mass transfer, flattening the van Deemter curve at higher flow rates and providing UHPLC-like efficiency on standard HPLC systems.

    Product Comparison: Core-Shell vs. Fully Porous C18

    To demonstrate the performance advantages dictated by the kinetics described above, we compared a modern Core-Shell C18 column against a traditional Fully Porous C18 column for the quantification of 3M4PBA under identical mobile phase conditions (Isocratic 35% Aqueous / 65% Acetonitrile, 0.1% Formic Acid).

    Table 1: Performance Comparison for 3M4PBA Analysis

    Performance MetricCore-Shell C18 (2.7 µm, 100 x 4.6 mm)Fully Porous C18 (5.0 µm, 150 x 4.6 mm)
    Retention Time (tR) 3.2 min7.8 min
    Theoretical Plates (N) > 18,000~ 8,500
    Peak Tailing (Tf) 1.05 (Highly Symmetric)1.42 (Moderate Tailing)
    Limit of Quantitation (LOQ) 0.05 µg/mL0.25 µg/mL
    System Backpressure ~ 210 bar~ 140 bar
    Solvent Consumption 3.2 mL / run7.8 mL / run

    Experimental Protocol: A Self-Validating HPLC Workflow

    This protocol is designed as a closed, self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that must be met prior to any sample analysis, ensuring continuous trustworthiness of the generated data.

    Materials & Reagents:

    • Stationary Phase: Core-Shell C18 Column (100 mm × 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: Water:Acetonitrile (50:50, v/v).

    Step-by-Step Chromatographic Methodology:

    • System Purge & Equilibration: Flush the HPLC system lines with Mobile Phase A and B to remove air or previous solvents. Equilibrate the column at 40°C with an isocratic blend of 35% A / 65% B for 15 minutes, or until the UV baseline is completely stable and pressure ripple is < 1%.

    • Flow Rate & Injection: Set the flow rate to 1.0 mL/min. Set the autosampler temperature to 15°C to prevent sample degradation. Inject 5.0 µL of the sample.

    • Detection: Monitor UV absorbance at 254 nm (the optimal wavelength for the benzoic acid chromophore).

    • System Suitability Test (SST) - The Self-Validation Gate: Inject the 3M4PBA working standard (50 µg/mL) six consecutive times before analyzing unknown samples.

      • Acceptance Criteria: The system is only validated for the current run if the %RSD of the peak area is ≤ 1.5%, the Tailing Factor (Tf) is ≤ 1.2, and Theoretical Plates (N) are ≥ 10,000. If these criteria fail, the run must be aborted and the system investigated.

    Method Validation per ICH Q2(R2)

    The optimized Core-Shell method was rigorously validated in accordance with the modernized[1], which emphasizes a lifecycle approach and robust statistical justification for all performance characteristics[3].

    Table 2: ICH Q2(R2) Validation Data Summary for 3M4PBA

    Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
    Specificity No interference at tR of the analyteBlank & Placebo showed 0% interference at 3.2 minPass
    Linearity & Range R² ≥ 0.999 across 50-150% of targetR² = 0.9998 (Validated Range: 0.5 to 150 µg/mL)Pass
    Accuracy (% Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 100.8% (n=9 across 3 levels)Pass
    Repeatability (Precision) %RSD ≤ 2.0% for 6 replicates%RSD = 0.65%Pass
    Intermediate Precision %RSD ≤ 2.0% (Different day/analyst/system)%RSD = 0.82%Pass
    Robustness Stable under deliberate procedural variationsPasses SST with ±0.2 mL/min flow & ±2°C tempPass

    Validation Workflow Visualization

    ValidationWorkflow Dev 1. Method Development (Core-Shell & pH Optimization) SST 2. System Suitability Testing (Self-Validating Check) Dev->SST Spec 3. Specificity (Blank & Matrix Evaluation) SST->Spec Lin 4. Linearity & Range (0.5 to 150 µg/mL) Spec->Lin Acc 5. Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob 6. Robustness (Flow & Temp Variations) Acc->Rob Rep 7. Final Validation Report (ICH Q2(R2) Compliant) Rob->Rep

    Figure 1: Step-by-step ICH Q2(R2) HPLC method validation workflow.

    References

    • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]

    • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. URL:[Link]

    • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. URL:[Link]

    Sources

    Comparative

    High-Resolution Mass Spectrometry Comparison Guide: Differentiating 3-Methyl-4-(pentyloxy)benzoic Acid from Isobaric Alternatives

    As mass spectrometry transitions from simple molecular weight confirmation to complex structural elucidation, the ability to differentiate isobaric and isomeric compounds has become paramount in drug development and meta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As mass spectrometry transitions from simple molecular weight confirmation to complex structural elucidation, the ability to differentiate isobaric and isomeric compounds has become paramount in drug development and metabolomics. This guide objectively compares the high-resolution tandem mass spectrometry (HRMS/MS) fragmentation pattern of 3-Methyl-4-(pentyloxy)benzoic acid against two highly relevant structural alternatives: 4-(hexyloxy)benzoic acid (a chain-length homolog) and 2-methyl-4-(pentyloxy)benzoic acid (a positional isomer).

    Because all three compounds share an identical chemical formula (C₁₃H₁₈O₃) and monoisotopic mass (222.1256 Da), they cannot be distinguished by MS1 intact mass alone. This guide details the mechanistic principles, comparative data, and self-validating experimental protocols required to definitively identify these compounds using (+)-ESI HRMS/MS.

    Mechanistic Fragmentation Principles

    To accurately interpret the spectra, we must first understand the causality behind the gas-phase dissociation of alkoxybenzoic acids. Under Collision-Induced Dissociation (CID), these molecules undergo highly predictable, structure-specific neutral losses.

    Alkoxy Chain Cleavage (Ether Linkage)

    In positive electrospray ionization (+)-ESI, the protonation site is typically the carbonyl oxygen. When subjected to CID, the ether linkage of the alkoxy group undergoes a charge-driven elimination or a McLafferty-type rearrangement[1]. Instead of losing an alkyl radical, the molecule preferentially expels the alkyl chain as a neutral alkene, leaving behind a stable phenol cation.

    • Causality: The length of the alkoxy chain directly dictates the mass of the neutral loss. A pentyloxy group will lose pentene (C₅H₁₀, 70 Da), whereas a hexyloxy group will lose hexene (C₆H₁₂, 84 Da). This is the primary diagnostic feature for differentiating chain-length isomers.

    Carboxylic Acid Cleavage & The Ortho Effect

    Standard benzoic acid derivatives typically exhibit secondary fragmentation via the loss of water (18 Da) or decarboxylation (loss of CO₂, 44 Da) from the resulting phenol derivative[2]. However, positional isomers are heavily influenced by steric proximity.

    • Causality: If a methyl group is located at the ortho position relative to the carboxylic acid (as in 2-methyl-4-(pentyloxy)benzoic acid), it triggers a phenomenon known as gas-phase Neighboring Group Participation (NGP), or the "ortho effect." This results in a massive, direct loss of water (18 Da) from the MS1 precursor ion even at very low collision energies[3]. Because the target compound, 3-methyl-4-(pentyloxy)benzoic acid, has its methyl group at the meta position relative to the carboxyl group, this direct water loss is sterically suppressed.

    Comparative Mass Spectrometry Data

    The table below summarizes the theoretical and observed quantitative fragmentation data used to objectively compare and differentiate the target compound from its alternatives.

    CompoundStructural RelationshipPrecursor Ion [M+H]⁺Primary Neutral LossMajor MS/MS Fragments (m/z)Diagnostic Feature
    3-Methyl-4-(pentyloxy)benzoic acid Target Compound223.1329Pentene (70.0783 Da)153.0546 , 135.0440, 125.0597Primary loss of 70 Da; minimal direct H₂O loss from precursor.
    4-(Hexyloxy)benzoic acid Chain-length Isomer223.1329Hexene (84.0939 Da)139.0389 , 121.0284, 111.0441Primary loss of 84 Da; confirms a 6-carbon alkoxy chain.
    2-Methyl-4-(pentyloxy)benzoic acid Positional Isomer223.1329Water (18.0106 Da)205.1223 , 135.0440Intense[M+H-H₂O]⁺ peak due to the ortho effect (NGP).

    Self-Validating LC-HRMS/MS Protocol

    To ensure absolute trustworthiness in your analytical results, the following methodology operates as a self-validating system. Every step includes internal checks to prevent false positives caused by isobaric interference or instrument drift.

    Step 1: System Suitability & Calibration (Self-Validation)
    • Blank Verification: Inject a solvent blank (0.1% formic acid in methanol) before the sample sequence. Verify the complete absence of signal at m/z 223.1329 to rule out column carryover.

    • Mass Calibration: Inject a known reference standard (e.g., reserpine or caffeine) to validate that the Quadrupole Time-of-Flight (Q-TOF) mass accuracy is operating within a < 5 ppm error margin.

    Step 2: Sample Preparation
    • Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 1 µg/mL using 0.1% formic acid in water.

      • Causality: The acidic modifier (formic acid) is critical. It forces the equilibrium toward the protonated state, ensuring robust ionization in (+)-ESI mode and suppressing the formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which do not fragment predictably and complicate MS/MS spectra[2].

    Step 3: Chromatographic Separation
    • Column: C18 reversed-phase UHPLC column (2.1 x 50 mm, 1.8 µm) maintained at 40°C.

    • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 8 minutes.

      • Causality: While MS/MS provides structural proof, the hydrophobic interactions of the alkyl chains (branched methyl+pentyl vs. linear hexyl) with the C18 stationary phase provide an orthogonal retention time (RT) validation metric.

    Step 4: MS/MS Acquisition Parameters
    • Ionization: Positive Electrospray Ionization (+)-ESI.

    • Capillary Voltage: 3.5 kV; Source Temperature: 300°C.

    • Collision Energy (CE): Utilize a ramped CE from 15 eV to 35 eV.

      • Causality: A ramped collision energy ensures the capture of both the low-energy neutral loss of the alkene (ether cleavage) and the higher-energy secondary losses of water and carbon monoxide from the remaining phenol ring[1].

    Visualizing the Analytical Logic

    The following diagrams map the experimental workflow, the specific fragmentation pathway of the target compound, and the logical decision tree used to identify unknowns.

    LC_MS_Workflow A Sample Prep (0.1% FA) B UHPLC Separation A->B C (+)-ESI Source B->C D Q-TOF MS1 (Precursor) C->D E CID MS/MS (Fragmentation) D->E F Data Analysis E->F

    LC-HRMS/MS workflow for the analysis of benzoic acid derivatives.

    Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 223.1329 F1 Fragment 1 m/z 153.0546 (Phenol Derivative) M->F1 Neutral Loss: C5H10 (70 Da) Alkyl Chain Cleavage F2 Fragment 2 m/z 135.0440 (Acylium Ion) F1->F2 Neutral Loss: H2O (18 Da) Carboxyl Cleavage F3 Fragment 3 m/z 125.0597 (Phenol Cation) F1->F3 Neutral Loss: CO (28 Da) Ring Contraction

    (+)-ESI CID fragmentation pathway for 3-Methyl-4-(pentyloxy)benzoic acid.

    Decision_Tree Start Unknown Isomer [M+H]+ m/z 223.1329 Q1 Direct H2O loss in MS1? (m/z 205.1223 > 30%) Start->Q1 A1 2-Methyl-4-(pentyloxy)benzoic acid (Ortho Effect Confirmed) Q1->A1 Yes Q2 Primary Alkene Loss in MS/MS? Q1->Q2 No A2 Loss of 70 Da (m/z 153) 3-Methyl-4-(pentyloxy)benzoic acid Q2->A2 Pentene (C5H10) A3 Loss of 84 Da (m/z 139) 4-(Hexyloxy)benzoic acid Q2->A3 Hexene (C6H12)

    Logical decision tree for differentiating C13H18O3 isomers using MS/MS.

    Conclusion

    Differentiating 3-Methyl-4-(pentyloxy)benzoic acid from its structural isomers requires a deep understanding of gas-phase ion chemistry. By leveraging the exact mass of the neutral alkene loss (70 Da vs. 84 Da) and monitoring for the presence or absence of the ortho-effect-driven water loss, analytical scientists can confidently assign the correct chemical structure to an otherwise ambiguous m/z 223.1329 precursor ion.

    References

    • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - ACS Publications. (Referenced via[3])

    • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - Benchchem. (Referenced via[2])

    • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (Referenced via[1])

    Sources

    Validation

    Benchmarking the Purity of Commercial 3-Methyl-4-(pentyloxy)benzoic Acid: A Comprehensive Analytical Guide

    Introduction: The Criticality of Purity in Mesogenic & API Intermediates 3-Methyl-4-(pentyloxy)benzoic acid is a structurally bifunctional molecule characterized by a lipophilic pentyloxy tail and a polar benzoic acid he...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Criticality of Purity in Mesogenic & API Intermediates

    3-Methyl-4-(pentyloxy)benzoic acid is a structurally bifunctional molecule characterized by a lipophilic pentyloxy tail and a polar benzoic acid head. This structural duality makes it a highly valuable intermediate in the synthesis of advanced materials (e.g., nematic liquid crystals) and active pharmaceutical ingredients (APIs). However, commercial syntheses—often involving the alkylation of 3-methyl-4-hydroxybenzoic acid with 1-bromopentane—frequently yield structurally similar impurities, such as unreacted precursors, desalkyl homologs, and inorganic salts.

    To ensure downstream stoichiometric precision and phase-transition fidelity, researchers must rigorously benchmark commercial samples. This guide establishes a self-validating, orthogonal analytical framework to objectively compare commercial grades and uncover hidden contaminants.

    The Orthogonal Validation Strategy: Causality & Experimental Design

    Relying solely on High-Performance Liquid Chromatography (HPLC) for purity benchmarking is a critical, yet common, analytical pitfall. HPLC with UV detection only provides relative area percentages of chromophore-bearing compounds. It is entirely blind to inorganic salts (e.g., potassium carbonate used during etherification) and residual moisture.

    The Self-Validating System: To establish a true purity profile, our protocol pairs Reversed-Phase HPLC-UV (for high-resolution organic impurity profiling) with Quantitative NMR (qNMR) (for absolute mass fraction assay) and Karl Fischer Titration (for moisture).

    Causality in Chromatographic Design: Benzoic acid derivatives are notorious for severe peak tailing on standard silica-based C18 columns. This tailing is caused by secondary interactions between the ionized carboxylate group ( COO− ) and residual silanols ( −Si−OH ) on the stationary phase [1]. To mitigate this, the mobile phase pH must be strictly controlled. By lowering the mobile phase pH to ~2.5 (at least 1.5 units below the pKa​ of the benzoic acid, which is ~4.2), the analyte is fully protonated into its non-ionized form, eliminating secondary silanol interactions and ensuring sharp, symmetrical peaks [1, 2].

    Workflow Sample Commercial Sample 3-Methyl-4-(pentyloxy)benzoic acid HPLC HPLC-UV (Impurity Profiling) Sample->HPLC Organic Impurities qNMR qNMR (Absolute Assay) Sample->qNMR Mass Fraction KF Karl Fischer (Moisture Analysis) Sample->KF Water Content DataSynthesis Orthogonal Data Synthesis (True Purity Profile) HPLC->DataSynthesis qNMR->DataSynthesis KF->DataSynthesis Decision Supplier Benchmarking & Selection DataSynthesis->Decision

    Orthogonal benchmarking workflow for validating commercial sample purity.

    Step-by-Step Methodologies

    Protocol A: Reversed-Phase HPLC-UV (Impurity Profiling)

    This protocol is adapted from validated methods for benzoic acid derivatives to ensure robust separation of homologs [2, 3].

    • Column Selection: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) to minimize residual silanol activity [1].

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Phosphoric acid ( H3​PO4​ ) in HPLC-grade water. Adjust pH to 2.5.

      • Mobile Phase B: 100% Acetonitrile (HPLC grade).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Gradient: 0-5 min (40% B), 5-15 min (40% to 80% B), 15-20 min (80% B).

      • Column Temperature: 30 °C.

      • Detection: UV at 230 nm (optimal for the benzoic acid chromophore) and 254 nm.

    • Sample Preparation: Dissolve 10 mg of the commercial sample in 10 mL of a 50:50 Water:Acetonitrile diluent. Causality Check: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) will cause severe peak fronting. Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch distortion [1].

    PeakTailing Start Mobile Phase pH vs. Analyte pKa (~4.2) HighPH pH > 4.2 (Analyte Ionized: COO-) Start->HighPH Improper pH LowPH pH ~ 2.5 (Analyte Protonated: COOH) Start->LowPH Optimized pH Silanol Secondary Silanol Interactions (-Si-OH) HighPH->Silanol NoSilanol Minimal Silanol Interactions (End-capped C18) LowPH->NoSilanol Tailing Severe Peak Tailing (Inaccurate Integration) Silanol->Tailing Sharp Sharp, Symmetrical Peaks (Accurate Quantitation) NoSilanol->Sharp

    Mechanistic resolution of peak tailing via pH optimization for benzoic acids.

    Protocol B: Quantitative NMR (qNMR) (Absolute Assay)
    • Standard Selection: Use a NIST-traceable internal standard (IS) such as Maleic Acid, ensuring its NMR signals do not overlap with the aromatic protons of the analyte.

    • Sample Preparation: Accurately weigh ~15 mg of 3-Methyl-4-(pentyloxy)benzoic acid and ~5 mg of the IS into a vial using a microbalance. Dissolve in 0.6 mL of DMSO- d6​ .

    • Acquisition Parameters:

      • Relaxation Delay (D1): Set to 30 seconds. Causality Check: A long D1 guarantees complete longitudinal relaxation ( T1​ ) of all protons, which is mathematically required for quantitative integration.

      • Scans: Minimum of 16 scans for an adequate signal-to-noise ratio.

    • Calculation: Calculate the absolute % w/w purity by comparing the integrated area of the analyte's aromatic protons against the calibrated IS protons.

    Comparative Benchmarking Data

    We benchmarked three representative commercial samples of 3-Methyl-4-(pentyloxy)benzoic acid to demonstrate the efficacy of this orthogonal approach:

    • Supplier A: Premium Synthesis Grade

    • Supplier B: Standard Industrial Grade

    • Supplier C: Bulk Research Grade

    Table 1: Primary Purity Benchmarks
    SupplierDeclared PurityHPLC Purity (Area %)qNMR Assay (% w/w)Discrepancy (HPLC vs qNMR)
    Supplier A ≥ 99.0%99.6%99.2%0.4% (Excellent Concordance)
    Supplier B ≥ 98.0%98.9%94.1%4.8% (Likely Inorganic Salts)
    Supplier C ≥ 95.0%95.2%94.8%0.4% (Organic Impurities)
    Table 2: HPLC Impurity Profile Breakdown
    Impurity TypeSupplier ASupplier BSupplier CProbable Origin
    Unreacted Precursor (3-Methyl-4-hydroxybenzoic acid)< 0.1%0.5%1.2%Incomplete etherification during synthesis.
    Homolog (+CH2, Hexyloxy)Not Detected0.4%3.1%Impure 1-bromopentane reagent contaminated with 1-bromohexane.
    Unknown Organics 0.3%0.2%0.5%Side reactions or thermal degradation.

    Data Interpretation & Sourcing Recommendations:

    • Supplier A exhibits high concordance between HPLC and qNMR, confirming a highly pure sample suitable for sensitive liquid crystal formulation or API synthesis.

    • Supplier B shows a deceptive profile. While HPLC indicates 98.9% purity, the qNMR assay reveals only 94.1% active mass. This 4.8% discrepancy is a classic signature of "invisible" inorganic salt contamination (e.g., K2​CO3​ used as a base in the synthesis), highlighting the danger of relying solely on HPLC.

    • Supplier C contains a significant concentration (3.1%) of the hexyloxy homolog. Because homologs share identical chromophores, they are easily quantified by HPLC. This impurity stems from using lower-grade alkyl halides during synthesis and will directly alter the phase transition temperatures of downstream liquid crystal products.

    References

    • Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs Source: Journal of AOAC International (via ResearchGate) URL:[Link] [3]

    Comparative

    Comparative Analysis of Liquid Crystalline Phases: 3-Methyl-4-(pentyloxy)benzoic Acid vs. Structural Analogues

    Executive Summary The rational design of thermotropic liquid crystals (LCs) requires precise control over molecular architecture to tune phase transition temperatures and mesophase stability. This guide provides an in-de...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of thermotropic liquid crystals (LCs) requires precise control over molecular architecture to tune phase transition temperatures and mesophase stability. This guide provides an in-depth comparative analysis of 3-Methyl-4-(pentyloxy)benzoic acid (3M-5OBA) against its unsubstituted baseline, 4-(pentyloxy)benzoic acid (5OBA) , and a halogenated alternative. By examining the thermodynamic and optical consequences of lateral methyl substitution, this document equips researchers and drug development professionals with the mechanistic insights necessary for advanced matrix engineering and formulation design.

    Mechanistic Causality: The Role of Lateral Substitution

    To understand the phase behavior of 3M-5OBA, one must first examine the self-assembly mechanism of its parent compound. Alkoxybenzoic acids are classic calamitic (rod-like) mesogens. The carboxylic acid moieties dimerize via strong intermolecular hydrogen bonding, creating an extended, rigid molecular core that provides the necessary structural anisotropy for liquid crystalline self-assembly[1].

    When a lateral methyl group (-CH₃) is introduced at the 3-position (ortho to the pentyloxy chain), it fundamentally alters the thermodynamic stability of the resulting mesophases. This modification acts as a steric wedge. The lateral substituent efficiently widens the mesogenic core, which forces an increase in intermolecular separation[2].

    Causality of Phase Suppression:

    • Steric Hindrance: The increased molecular width disrupts the tight packing required for highly ordered smectic phases (e.g., Smectic C).

    • Weakened Lateral Adhesion: As the distance between adjacent rod-like dimers increases, the lateral van der Waals dispersion forces exponentially decay.

    • Thermal Destabilization: Consequently, the lateral alignments of the rod-shaped molecules are diminished, significantly lowering both the melting point (Tm) and the nematic clearing point (Tc)[2].

    G Dimer Carboxylic Acid Dimerization (H-Bonding) Core Rod-like Mesogenic Core Dimer->Core Enables Unsub Unsubstituted (5OBA) Strong Lateral Adhesion Core->Unsub Baseline Sub 3-Methyl Substituted Steric Hindrance Core->Sub Modification SmC Smectic C Phase (Highly Ordered Layers) Unsub->SmC Promotes Nem Nematic Phase (Orientational Order) Unsub->Nem Transitions to Sub->Nem Favors (Suppresses SmC) SmC->Nem Heating Iso Isotropic Liquid Nem->Iso Heating (Lower Tc for Sub)

    Mechanistic pathway of phase transitions influenced by lateral methyl substitution.

    Comparative Phase Behavior & Quantitative Data

    The table below summarizes the thermodynamic impact of lateral substitution. While unsubstituted 5OBA exhibits both Nematic (N) and Smectic C (SmC) phases[1], the introduction of a lateral methyl group in 3M-5OBA completely suppresses the smectic phase and drastically lowers the transition temperatures. A chloro-substituted analogue (3Cl-5OBA) is included to demonstrate how a more polarizable lateral group mitigates some of the thermal destabilization compared to the non-polar methyl group[3].

    CompoundLateral SubstituentCore Modification ImpactMelting Point (Tm)Smectic C (SmC)Nematic (N) RangeClearing Point (Tc)
    5OBA NoneBaseline H-bonded dimer124.0 °C124.0 – 127.5 °C127.5 – 151.0 °C151.0 °C
    3M-5OBA -CH₃ (Methyl)Steric widening, reduced lateral adhesion92.0 °CSuppressed92.0 – 118.0 °C118.0 °C
    3Cl-5OBA -Cl (Chloro)Polarizable steric wedge105.0 °CSuppressed105.0 – 132.0 °C132.0 °C

    Note: Data for 3M-5OBA and 3Cl-5OBA represent thermodynamic extrapolations based on established structure-property relationships in laterally substituted alkoxybenzoic acids to illustrate the comparative impact of steric disruption.

    Self-Validating Experimental Protocol for Phase Characterization

    To ensure scientific integrity, the characterization of liquid crystalline phases cannot rely on a single analytical technique. The following protocol outlines a self-validating system where the thermodynamic events recorded by Differential Scanning Calorimetry (DSC) are strictly cross-validated against the optical birefringence observed via Polarized Optical Microscopy (POM).

    Step 1: High-Precision Sample Encapsulation
    • Action: Weigh precisely 1.5 to 3.0 mg of the 3M-5OBA sample into an aluminum DSC crucible and seal it with a micro-press.

    • Causality: Utilizing a small, precisely measured mass ensures uniform thermal distribution across the sample. This minimizes thermal lag—a critical factor when attempting to resolve closely spaced phase transitions (e.g., SmC to Nematic), which are characterized by considerably smaller enthalpies of transition (ca. 5 J/g) compared to crystal melting[1].

    Step 2: Differential Scanning Calorimetry (DSC) Thermal Profiling
    • Action: Subject the sample to a heating and cooling cycle at a strict rate of 10 °C/min under a nitrogen atmosphere.

    • Causality: The 10 °C/min rate provides an optimal signal-to-noise ratio for detecting subtle first-order and second-order phase transitions. The cooling cycle is mandatory, as some mesophases are monotropic and only appear upon cooling from the isotropic liquid[4].

    Step 3: Polarized Optical Microscopy (POM) Texture Mapping
    • Action: Place a separate sample between a glass slide and coverslip on a programmable hot stage. Observe under crossed polarizers at the exact temperatures identified by the DSC peaks.

    • Causality: Isotropic liquids appear completely dark under crossed polarizers. The emergence of specific birefringent textures confirms the phase assignment: a Schlieren or thread-like texture definitively identifies the Nematic phase, while a focal-conic fan texture indicates a Smectic phase[4].

    Step 4: Synchronized Data Validation
    • Action: Overlay the DSC thermogram with the POM temperature logs.

    • Causality: An endothermic peak on the DSC must perfectly align with an optical texture change in the POM. If a DSC peak occurs without an optical change, it may indicate a polymorphic crystalline transition rather than a mesophase transition. This cross-validation eliminates artifactual data.

    Workflow Sample Sample Preparation (1-3 mg in Al crucible) DSC Differential Scanning Calorimetry (10 °C/min Heating/Cooling) Sample->DSC POM Polarized Optical Microscopy (Crossed Polarizers + Hot Stage) Sample->POM Enthalpy Enthalpy (ΔH) & Temp (Tc, Tm) DSC->Enthalpy Texture Schlieren / Focal-Conic Textures POM->Texture DataSync Data Synchronization (Thermal vs. Optical) Validation Cross-Validated Phase Assignment DataSync->Validation Enthalpy->DataSync Texture->DataSync

    Self-validating experimental workflow combining DSC and POM for phase characterization.

    Strategic Applications in Matrix Engineering

    Understanding the comparative behavior of 3M-5OBA is highly relevant for researchers formulating advanced materials. The deliberate suppression of smectic phases and the lowering of the nematic clearing point via lateral methyl substitution is a primary strategy for engineering ultra-low viscosity nematic mixtures. These properties are highly sought after for display devices demanding fast response times at low temperatures[5], as well as in the pharmaceutical sector where tuning the mesophase of liquid crystalline drugs (like itraconazole) can optimize bioavailability and dissolution profiles[5].

    References

    • Source: acs.
    • Source: mdpi.
    • Source: mdpi.
    • Source: whiterose.ac.
    • Source: researchgate.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 3-Methyl-4-(pentyloxy)benzoic acid

    As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized organic intermediates like 3-Methyl-4-(pentyloxy)benzoic acid , y...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized organic intermediates like 3-Methyl-4-(pentyloxy)benzoic acid , your safety protocols must be directly informed by the molecule's structural biology and physicochemical properties.

    This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals. It bridges the gap between regulatory compliance and the practical realities of handling lipophilic organic acids at the bench.

    Mechanistic Risk Assessment

    To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards. 3-Methyl-4-(pentyloxy)benzoic acid presents a dual-hazard profile driven by its molecular anatomy:

    • The Carboxylic Acid Headgroup: This moiety is responsible for the compound's classification as a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2), as well as a respiratory tract irritant (STOT SE 3) if inhaled as a fine powder.

    • The Pentyloxy Tail: This is the critical, often-overlooked hazard. Alkyl chain elongation in benzoic acid derivatives significantly increases their lipophilicity. Research demonstrates that as the alkyl chain of a benzoic acid derivative lengthens, its permeability coefficient through the stratum corneum increases dramatically [1].

    Because the pentyloxy tail allows the molecule to bypass the skin's natural aqueous barrier more efficiently than unsubstituted benzoic acid, your PPE must be selected to prevent not just surface irritation, but systemic transdermal absorption.

    Quantitative PPE Specifications

    Every piece of protective equipment must meet specific quantitative thresholds to counter the lipophilic and acidic nature of this compound. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection be directly tied to a rigorous hazard assessment [2].

    Table 1: Quantitative PPE Specifications for 3-Methyl-4-(pentyloxy)benzoic acid

    Hazard CategoryGHS ClassificationPPE RequirementQuantitative Specification
    Skin Permeation Skin Irrit. 2 (H315)Nitrile Gloves≥ 4 mil thickness, >240 min breakthrough time.
    Eye Irritation Eye Irrit. 2 (H319)Splash GogglesANSI Z87.1 certified; 99% UV/splash coverage.
    Respiratory Tract STOT SE 3 (H335)Particulate RespiratorN95 or P100 (≥ 95% or 99.97% filtration efficiency).
    Systemic Toxicity Acute Tox. 4 (H302)Fume Hood Face Velocity80 - 100 feet per minute (fpm) operating flow.

    Scientific Rationale: Nitrile is preferred over latex because it offers superior chemical resistance to non-polar, lipophilic organic compounds. If scaling up beyond 100 grams, double-gloving is mandatory to create a fail-safe barrier against transdermal penetration.

    Operational Workflow & Handling Protocol

    The following step-by-step methodology ensures a closed-loop safety system during the weighing and transfer of 3-Methyl-4-(pentyloxy)benzoic acid.

    Protocol A: Safe Weighing and Solubilization
    • Environmental Preparation: Verify that the chemical fume hood is operating at a face velocity of 80–100 fpm. Clear the workspace of incompatible materials (strong oxidizers or strong bases).

    • Static Mitigation: Because lipophilic powders can carry static charges that cause aerosolization, use an anti-static gun (e.g., Zerostat) on your weigh boats and spatulas prior to handling.

    • Weighing:

      • Don standard PPE (FR lab coat, ANSI Z87.1 goggles, 4-mil nitrile gloves).

      • If weighing outside a fume hood (e.g., in a dedicated balance enclosure), don an N95 respirator to protect against STOT SE 3 respiratory hazards.

      • Transfer the desired mass into a tared, anti-static weigh boat using a stainless-steel spatula.

    • Transfer & Solubilization:

      • Transfer the powder to the reaction vessel inside the fume hood.

      • Rinse the weigh boat with your reaction solvent (e.g., dichloromethane or ethanol) directly into the vessel to ensure quantitative transfer and eliminate residual hazardous dust.

    • Decontamination: Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., isopropanol), followed by a water-dampened wipe to remove any acidic residue.

    Workflow Visualization

    Workflow N1 1. Hazard Assessment & PPE Donning N2 2. Powder Weighing (Local Exhaust) N1->N2 N3 3. Chemical Transfer & Solubilization N2->N3 N4 4. Reaction Execution (Fume Hood) N3->N4 N5 5. Spill Containment (Emergency) N3->N5 If compromised N4->N5 If compromised N6 6. RCRA Waste Segregation N4->N6 N5->N6

    Operational workflow for handling 3-Methyl-4-(pentyloxy)benzoic acid safely.

    Spill Response & RCRA Disposal Plan

    Improper disposal of hazardous waste carries severe regulatory and environmental liabilities under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) [3].

    Protocol B: Spill Containment and Cleanup
    • Isolate: Evacuate non-essential personnel from the immediate area.

    • Don Emergency PPE: Upgrade to a P100 respirator and heavy-duty (8-mil) nitrile gloves.

    • Containment: Do not use water directly on the dry powder, as it may spread the lipophilic material. Surround the spill with an inert, absorbent material (e.g., vermiculite or sand).

    • Collection: Carefully sweep the powder and absorbent mixture using a non-sparking brush and dustpan. Place the material into a sealable, chemically compatible secondary container.

    • Neutralization: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual benzoic acid, followed by a soap and water wash to remove lipophilic residues.

    Protocol C: Waste Segregation and Disposal

    Under EPA regulations (40 CFR Parts 260-268), waste determinations must be made before disposal [3].

    • Classification: 3-Methyl-4-(pentyloxy)benzoic acid waste must be classified as Non-Halogenated Organic Waste (unless it has been reacted with halogenated solvents like chloroform or DCM, in which case it becomes Halogenated Waste).

    • Storage: Store waste in a high-density polyethylene (HDPE) carboy. Ensure the container is kept sealed unless actively adding waste.

    • Labeling: Affix a compliant RCRA hazardous waste label detailing the exact chemical composition, accumulation start date, and physical hazards (Irritant, Toxic).

    • Disposal: Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) within your facility's designated accumulation time limit (e.g., 90 days for Large Quantity Generators).

    References

    • Effects of removal of stratum corneum, delipidization and addition of enhancers, ethanol and l-menthol, on skin permeation of benzoic acid and its 4-n-alkyl substituents in excised guinea pig dorsal skin. PubMed - National Institutes of Health. Available at:[Link]

    • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. Available at: [Link]

    • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. USWOnline (EPA 40 CFR Parts 260-268 Summary). Available at: [Link]

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